
Diadenosine 5',5'-diphosphate
Description
Historical Context of Discovery and Early Characterization
The journey to understanding diadenosine polyphosphates began with key observations in the mid-20th century.
The first observation of dinucleoside polyphosphates was made in 1963 by Finamore and Warner, who detected these compounds in the eggs of brine shrimp. nih.govcuni.cz This initial finding opened the door to the exploration of a new class of nucleotides.
A pivotal discovery occurred in 1966 when Paul Zamecnik and his colleagues identified a novel nucleotide during in vitro reactions involving lysyl-tRNA synthetase. nih.govcuni.cz This newly observed compound was identified as diadenosine tetraphosphate (Ap4A). nih.govcuni.cz This discovery was significant as it was the first time a specific diadenosine polyphosphate was characterized and its enzymatic synthesis route was suggested. nih.govfrontiersin.orgbibliotekanauki.pl Following this, diadenosine polyphosphates were identified in a wide array of organisms, including bacteria, animal cells, and yeast. cuni.cz
Initial Observation of Dinucleoside Polyphosphates (1963)
Nomenclature and Structural Diversity within the Diadenosine Polyphosphate Family
The nomenclature of diadenosine polyphosphates follows a systematic convention, denoted as ApnAs, where 'A' represents adenosine and 'n' signifies the number of phosphate groups in the polyphosphate bridge. cuni.cz This family of compounds exhibits structural diversity based on the length of this phosphate chain.
Diadenosine 5',5'-diphosphate (Ap2A) is the simplest member of the diadenosine polyphosphate family, consisting of two adenosine molecules linked by a pyrophosphate bridge. oup.com While naturally occurring diadenosine polyphosphates typically have three to six phosphate groups, Ap2A is a notable member of this class. oup.com It has been identified in human myocardial tissue and is known to be a regulator of platelet formation. cuni.czcapes.gov.br
Diadenosine 5',5'''-P1,P3-triphosphate (Ap3A) contains two adenosine moieties connected by a chain of three phosphate groups. imrpress.comymdb.ca It is one of the major forms of dinucleoside polyphosphates found in cells. nih.gov Ap3A is stored in high concentrations within the dense granules of blood platelets and is released upon platelet activation. nih.govoup.com
Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) is composed of two adenosine molecules linked by a four-phosphate chain. nih.govresearchgate.net As the first diadenosine polyphosphate to be identified through enzymatic synthesis, it has been extensively studied. nih.govfrontiersin.org Increased levels of Ap4A have been observed in bacteria in response to various stresses, such as temperature shifts and oxidative damage. nih.govoup.com Like Ap3A, it is also stored in platelet dense granules. oup.com
Higher Polyphosphate Homologs (Ap5A, Ap6A, Ap7A)
Beyond the more commonly studied diadenosine triphosphate (Ap3A) and tetraphosphate (Ap4A), higher homologs with five (Ap5A), six (Ap6A), and even seven (Ap7A) phosphate groups exist and have been identified in biological systems. oup.comfrontierspartnerships.org These longer-chain ApnAs are also stored in blood platelets and are released during platelet activation. oup.combenthamdirect.com
The number of phosphate groups in the polyphosphate chain significantly influences the biological activity of these molecules. oup.com For instance, in the vascular system, ApnAs with four to six phosphate groups have been observed to act as vasoconstrictors. oup.com Research has shown that Ap5A and Ap6A can elicit responses in various tissues, and their potency can differ from that of their shorter-chain counterparts. oup.comnih.gov For example, Ap5A has been identified as a potent inhibitor of ADP-induced platelet aggregation, followed by Ap6A and Ap4A. nih.gov While Ap7A has been detected, its effects can differ from those of Ap5A and Ap6A; for instance, it was found to be ineffective in inducing certain P2X receptor-mediated currents where Ap5A and Ap6A were active. oup.com
Table 1: Investigated Diadenosine Polyphosphate Homologs
Compound Name | Abbreviation | Number of Phosphate Groups |
---|---|---|
Diadenosine pentaphosphate | Ap5A | 5 |
Diadenosine hexaphosphate | Ap6A | 6 |
Diadenosine heptaphosphate | Ap7A | 7 |
Evolutionary Conservation and Ubiquitous Presence in Biological Systems
Diadenosine polyphosphates are molecules that are found across all domains of life, indicating their ancient evolutionary origin. oup.comoup.comnih.gov The enzymes responsible for their synthesis and degradation are also conserved from bacteria to humans, further highlighting their fundamental biological importance. frontiersin.org The widespread presence of ApnAs and their metabolic machinery suggests that they fulfill essential roles that have been maintained throughout evolution. nih.govnih.gov
Occurrence Across Prokaryotes and Eukaryotes
ApnAs are ubiquitously present in both prokaryotic and eukaryotic cells. oup.comfrontiersin.orgresearchgate.net In bacteria such as E. coli and Salmonella typhimurium, the levels of these molecules, particularly Ap4A, have been shown to increase significantly in response to environmental stresses like heat shock and oxidative damage. frontiersin.orgnih.gov This has led to the hypothesis that they function as "alarmones," or intracellular signaling molecules that alert the cell to stressful conditions. nih.goveuropa.eu
In eukaryotes, from yeast to mammals, ApnAs are also found in various cell types and tissues. oup.comresearchgate.netcuni.cz They have been identified in human cardiac tissue, blood platelets, and the adrenal medulla. oup.combenthamdirect.comahajournals.orgnih.gov The presence of these molecules in such a wide range of organisms and cell types underscores their conserved and diverse physiological roles. frontiersin.orgresearchgate.net
Presence in Archaea
The distribution of diadenosine polyphosphates extends to the domain of Archaea. nih.govcuni.cz The enzymes involved in their metabolism, such as certain hydrolases, have been found in these organisms. cuni.cz The presence of ApnAs in archaea, prokaryotes, and eukaryotes points to their emergence early in the history of life and their retention as important signaling molecules across all three major evolutionary lineages. oup.comnih.gov
Propriétés
Formule moléculaire |
C20H26N10O13P2 |
---|---|
Poids moléculaire |
676.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(41-19)1-39-44(35,36)43-45(37,38)40-2-8-12(32)14(34)20(42-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
Clé InChI |
AKDJDUXNKGWGAZ-XPWFQUROSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Origine du produit |
United States |
Biosynthesis of Diadenosine Polyphosphates
Enzymatic Pathways of Synthesis
The primary routes for the biosynthesis of diadenosine polyphosphates are linked to the activities of aminoacyl-tRNA synthetases and, more recently discovered, ubiquitin and ubiquitin-like activating enzymes. pnas.orgfrontiersin.orgnih.gov
Aminoacyl-tRNA Synthetase-Dependent Mechanisms
Aminoacyl-tRNA synthetases (aaRSs) are enzymes central to protein synthesis, responsible for attaching the correct amino acid to its corresponding tRNA molecule. pnas.orgnih.gov However, these enzymes also possess a "moonlighting" or non-canonical function, which includes the synthesis of diadenosine polyphosphates. nih.gov This synthetic activity is considered a side reaction of their primary role in amino acid activation. nih.govresearchgate.netnih.govnih.gov
The canonical function of aaRSs occurs in two steps. First, the enzyme activates an amino acid using ATP, which results in the formation of a highly reactive enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate and the release of pyrophosphate (PPi). nih.gov In the second step, the activated amino acid is transferred to its cognate tRNA. nih.gov However, in the absence of a cognate tRNA, the aa-AMP intermediate can react with a second ATP molecule. nih.gov This alternative reaction leads to the synthesis of diadenosine tetraphosphate (Ap4A). nih.gov The production of diadenosine polyphosphates like Ap4A by aaRSs is dependent on the presence of the specific amino acid that the enzyme recognizes. nih.gov
Various aaRSs have been identified to catalyze the synthesis of diadenosine polyphosphates, with differing efficiencies. pnas.orgnih.govzymedi.com
Lysyl-tRNA synthetase (LysRS): This was one of the first aaRSs identified to produce Ap4A. nih.govfrontiersin.orgnih.gov In eukaryotes, LysRS can be part of multienzyme complexes. nih.gov Its activity in synthesizing Ap4A is implicated in various regulatory circuits within the cell. nih.govuniprot.org
Phenylalanyl-tRNA synthetase (PheRS): This enzyme, which exists as a heterotetramer in many organisms, is also a known producer of diadenosine polyphosphates. nih.govebi.ac.ukdovepress.comaars.online The synthesis is notably stimulated by the presence of zinc ions. nih.gov
Glycyl-tRNA synthetase (GlyRS): This synthetase can synthesize dinucleoside polyphosphates as a side reaction. nih.govsurmodics.com Uniquely, GlyRS can also synthesize Ap4A through an amino acid-independent mechanism, which involves the direct condensation of two ATP molecules. frontiersin.org This is facilitated by a second ATP binding site distinct from the one used in the canonical reaction. aars.onlineaars.online
Enzyme | Quaternary Structure | Class | Role in Diadenosine Polyphosphate Synthesis |
Lysyl-tRNA synthetase (LysRS) | Dimer nih.gov | Class II ebi.ac.ukplos.org | Synthesizes Ap4A as a side product of lysine activation. nih.govfrontiersin.orgnih.gov |
Phenylalanyl-tRNA synthetase (PheRS) | (αβ)2 Heterotetramer nih.govebi.ac.uk | Class IIc ebi.ac.ukdovepress.com | Synthesizes diadenosine polyphosphates, stimulated by Zn2+. nih.govacs.org |
Glycyl-tRNA synthetase (GlyRS) | α2β2 or α2 nih.govebi.ac.uk | Class IIa or IIc aars.onlineebi.ac.uk | Synthesizes dinucleoside polyphosphates as a side reaction and Ap4A via an amino acid-independent mechanism. frontiersin.orgnih.gov |
The synthesis of diadenosine polyphosphates by aaRSs and other enzymes is fundamentally linked to the formation of an adenylate-enzyme intermediate. imrpress.com This intermediate, typically an aminoacyl-adenylate in the case of aaRSs, is a high-energy compound where AMP is linked to the substrate. nih.gov This activated adenylate can then be transferred to a nucleotide acceptor, such as ATP, to form the diadenosine polyphosphate. frontiersin.orgfrontiersin.org This mechanism is not exclusive to aaRSs; other enzymes that form adenylated intermediates, like firefly luciferase and certain ligases, can also synthesize these molecules. frontiersin.orgnih.govcsic.es
The general two-step reaction mechanism is as follows:
Enzyme + Substrate + ATP ⇌ Enzyme-Substrate-AMP + PPi researchgate.netcsic.es
Enzyme-Substrate-AMP + ATP → Enzyme + Substrate + Ap4A researchgate.netcsic.es
The activity of aaRSs in synthesizing diadenosine polyphosphates is significantly influenced by divalent cations. nih.gov While magnesium (Mg2+) is essential for the primary function of these enzymes, zinc (Zn2+) has been shown to be a potent stimulator of diadenosine polyphosphate synthesis for certain aaRSs. semanticscholar.org The synthesis of Ap4A by phenylalanyl-tRNA synthetase from various organisms is strongly stimulated by Zn2+. acs.orgsemanticscholar.org Similarly, lysyl-tRNA synthetase activity in this regard is also enhanced by zinc. imrpress.comnih.gov However, not all aaRSs are sensitive to zinc stimulation. semanticscholar.org The binding of Zn2+ to diadenosine polyphosphates themselves is also a critical aspect, suggesting a role for this ion in controlling the biological function of these molecules. researchgate.net
Involvement of Adenylate-Enzyme Intermediates
Involvement of Ubiquitin and Ubiquitin-like Activating Enzymes (e.g., UBA1, NEDD8-activating enzymes, SUMO-activating enzymes)
A more recently uncovered pathway for diadenosine polyphosphate synthesis involves enzymes of the ubiquitin and ubiquitin-like (Ubl) protein conjugation systems. frontiersin.orgnih.gov These systems are crucial for post-translational modification of proteins and are significantly upregulated during stress conditions. nih.gov
The first step in ubiquitin and Ubl conjugation involves an E1 activating enzyme, which, similar to aaRSs, forms an adenylated intermediate. nih.gov It has been demonstrated that the ubiquitin-activating enzyme (UBA1) can synthesize both diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (Ap4A) as a side reaction during the activation of ubiquitin. frontiersin.orgnih.govd-nb.infouni-konstanz.de This discovery links one of the most widespread eukaryotic protein modification systems directly to the formation of these signaling molecules. nih.govnih.gov
Furthermore, activating enzymes for ubiquitin-like proteins, such as NEDD8 and SUMO, have also been shown to synthesize Ap4A, although with lower activity compared to UBA1. frontiersin.orgresearchgate.net This suggests that the synthesis of diadenosine polyphosphates is a broader feature of E1 activating enzymes. frontiersin.org
Activating Enzyme | System | Synthesized Products |
UBA1 | Ubiquitin nih.govfigshare.com | Ap3A, Ap4A frontiersin.orgnih.gov |
NEDD8-activating enzyme | NEDD8 frontiersin.orgjaponicusdb.org | Ap4A frontiersin.orgresearchgate.net |
SUMO-activating enzyme | SUMO frontiersin.orgmpg.de | Ap4A frontiersin.orgresearchgate.net |
DNA Ligase-Catalyzed Synthesis
DNA ligases are essential enzymes that catalyze the formation of phosphodiester bonds to join breaks in the backbone of DNA, a critical step in DNA replication, repair, and recombination. The catalytic cycle of DNA ligase involves an initial step of self-adenylation, where the enzyme reacts with adenosine triphosphate (ATP) to form a covalent enzyme-adenylate (AMP) intermediate, releasing inorganic pyrophosphate (PPi).
Under conditions where a suitable DNA substrate is absent, this activated enzyme-AMP intermediate can be subjected to a nucleophilic attack by a second molecule of ATP. This reaction results in the synthesis of diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) and the release of the free enzyme. This synthesis is essentially a side reaction of the ligase's main activity. This catalytic capability is not limited to a single type of ligase; it has been observed in DNA ligases from various sources, including bacteriophage T4 and mammalian cells. The reaction is generally favored in vitro in the presence of high ATP concentrations and a divalent cation, such as Mg2+ or Mn2+.
Other Enzyme-Catalyzed Synthesis
Beyond the well-established synthesis by aminoacyl-tRNA synthetases, several other enzymes have been identified that can produce diadenosine polyphosphates, often as a result of their catalytic promiscuity.
Ap4A Phosphorylase (Yeast)
In the yeast Saccharomyces cerevisiae, an enzyme known as Ap4A phosphorylase (or diadenosine tetraphosphate phosphorylase) plays a role in Ap4A metabolism. Its primary function is the phosphorolytic cleavage of Ap4A, which yields ATP and adenosine diphosphate (ADP). However, this enzymatic reaction is reversible. Under conditions of high substrate concentrations, specifically elevated levels of ATP and ADP, the enzyme can catalyze the reaction in the reverse direction to synthesize Ap4A. While the equilibrium of this reaction typically favors the catabolism of Ap4A, it represents a potential, regulated pathway for its synthesis under specific cellular states.
Acyl-CoA Synthetase
Acyl-CoA synthetases are part of the large superfamily of adenylate-forming enzymes. Their canonical function is to activate fatty acids by catalyzing their reaction with ATP to form an acyl-adenylate intermediate and PPi. In a mechanism analogous to that of DNA ligase, this enzyme-bound intermediate can be attacked by another nucleotide. If the attacking molecule is ATP, the result is the formation of diadenosine polyphosphates. This activity highlights how the common biochemical step of adenylate intermediate formation can be diverted towards the synthesis of dinucleoside polyphosphates.
Firefly Luciferase
The bioluminescent enzyme firefly luciferase is another member of the adenylate-forming enzyme superfamily that can synthesize Ap4A. The first step in the light-emitting reaction is the activation of its substrate, luciferin, by reacting it with ATP to form a luciferyl-adenylate intermediate. This activated intermediate is highly reactive. While it typically reacts with oxygen to produce light, it can also be attacked by a second molecule of ATP, leading to the formation of Ap4A. This synthesis is considered a minor, promiscuous side reaction of the luciferase enzyme.
HIV-1 Reverse Transcriptase
The reverse transcriptase of the Human Immunodeficiency Virus 1 (HIV-1 RT) is an essential enzyme for the viral life cycle, responsible for transcribing the viral RNA genome into DNA. It has been demonstrated that HIV-1 RT can catalyze the synthesis of Ap4A from ATP. This synthesis occurs at the enzyme's polymerase active site and is thought to proceed without the formation of an adenylated enzyme intermediate. Instead, the enzyme appears to bind two ATP molecules and catalyze a direct condensation reaction to form Ap4A and PPi. This non-canonical activity of a viral polymerase points to a potential role for diadenosine polyphosphates in the context of retroviral infections.
Regulation of Biosynthesis Pathways
The intracellular concentrations of diadenosine polyphosphates are tightly controlled, reflecting their potent roles as signaling molecules. Regulation of their biosynthesis occurs at several levels, including substrate availability and the activity of the synthesizing enzymes.
A primary factor governing the rate of synthesis is the intracellular concentration of nucleotide substrates, particularly ATP. Many of the synthetic pathways, especially those that are side reactions of enzymes like DNA ligase and luciferase, are highly dependent on a high ATP concentration to proceed. Cellular conditions that lead to fluctuations in the adenylate energy charge, such as metabolic stress, can therefore directly impact the rate of diadenosine polyphosphate production.
Furthermore, the activity of the synthesizing enzymes themselves is a key point of regulation. For enzymes where ApnA synthesis is a side reaction, the availability of the primary substrate can dictate the outcome. For example, in the case of DNA ligase, the presence of its preferred substrate, nicked DNA, will channel the enzyme-AMP intermediate towards DNA ligation rather than Ap4A synthesis. Similarly, for aminoacyl-tRNA synthetases (a major source of ApnA not detailed in the outline above), the presence of the cognate amino acid and tRNA will favor protein synthesis, while their absence can shift the enzyme's activity towards producing ApnA.
The tables below provide a summary of the discussed enzymes and a list of the chemical compounds mentioned in this article.
Table 1: Summary of Enzymes in Diadenosine Polyphosphate Synthesis
Enzyme | Primary Function | Mechanism of Diadenosine Polyphosphate Synthesis | Key Substrates |
---|---|---|---|
DNA Ligase | DNA repair and replication | Nucleophilic attack by ATP on a covalent enzyme-AMP intermediate. | ATP |
Ap4A Phosphorylase (Yeast) | Phosphorolysis of Ap4A | Reversible reaction synthesizing Ap4A from ATP and ADP. | ATP, ADP |
Acyl-CoA Synthetase | Fatty acid activation | Attack by ATP on an enzyme-bound acyl-adenylate intermediate. | ATP, Fatty Acid |
Firefly Luciferase | Bioluminescence | Attack by ATP on a luciferyl-adenylate intermediate. | ATP, Luciferin |
Table 2: List of Compound Names
Compound Name | Abbreviation |
---|---|
Diadenosine 5',5'-diphosphate | Ap2A |
Diadenosine 5',5'''-P1,P3-triphosphate | Ap3A |
Diadenosine 5',5'''-P1,P4-tetraphosphate | Ap4A |
Adenosine 5'-triphosphate | ATP |
Adenosine 5'-diphosphate | ADP |
Adenosine 5'-monophosphate | AMP |
Catabolism and Hydrolysis of Diadenosine Polyphosphates
Enzymatic Degradation Pathways
The breakdown of diadenosine polyphosphates is primarily carried out by specialized enzyme families, including the Nudix hydrolases, the Histidine Triad (HIT) family, ApaH-like hydrolases, and aprataxin. These enzymes ensure the timely removal of these signaling molecules, thereby terminating their biological effects.
The Nudix (Nucleoside diphosphate linked to moiety X) hydrolase superfamily is a large and diverse group of enzymes found in all domains of life. frontierspartnerships.orgcuni.cz They are characterized by a conserved 23-amino-acid sequence known as the Nudix box (GX5EX7REUXEEXGU), which is essential for their catalytic activity. frontierspartnerships.orgresearchgate.net Nudix hydrolases typically function as pyrophosphohydrolases, cleaving the diphosphate bond in a wide range of substrates, including canonical and oxidized (d)NTPs, nucleotide sugars, and diadenosine polyphosphates. nih.gov
In mammals, several Nudix hydrolases have been identified with activity towards diadenosine polyphosphates.
NUDT2 : This enzyme is considered the major hydrolase for diadenosine tetraphosphate (Ap4A) in humans. frontiersin.org Deletion of the NUDT2 gene leads to a significant (175-fold) increase in the intracellular concentration of Ap4A, confirming its primary role in regulating the levels of this molecule. frontiersin.org NUDT2 enzymes asymmetrically cleave Ap4A to produce ATP and AMP. nih.gov
NUDT10 (hAps2) and NUDT11 (hAps1) : These two closely related proteins are products of a recent gene duplication and are members of the DIPP (diphosphoinositol polyphosphate phosphohydrolase) subfamily of Nudix hydrolases. nih.govgenecards.org They are cytoplasmic enzymes that metabolize diadenosine polyphosphates and, to a lesser extent, diphosphoinositol polyphosphates. nih.govd-nb.info Both hAps1 and hAps2 show a preference for diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A). nih.gov These enzymes have an absolute requirement for divalent cations for their activity, with manganese(II) being more effective than magnesium. nih.gov The genes encoding these proteins, NUDT10 and NUDT11, are located on the X chromosome and exhibit differential tissue expression, suggesting a subfunctionalization where they perform specific hydrolysis of their substrates in a tissue-dependent manner. genecards.orgnih.gov
The substrate specificity among Nudix hydrolases can vary significantly. While some members have a broad range of substrates, others are highly specific. nih.gov
Human hAps1 (NUDT11) and hAps2 (NUDT10) exhibit a clear preference for longer-chain diadenosine polyphosphates. nih.gov Their favored substrates are Ap5A and Ap6A. nih.gov The catalytic efficiency (kcat/Km) for these substrates is notably high, indicating their physiological relevance. For instance, the kcat/Km values for hAps1 with Ap5A and Ap6A are 11 x 10³ M⁻¹s⁻¹ and 13 x 10³ M⁻¹s⁻¹, respectively. For hAps2, the values are 16 x 10³ M⁻¹s⁻¹ for Ap5A and 11 x 10³ M⁻¹s⁻¹ for Ap6A. nih.gov In contrast, their activity towards diphosphoinositol polyphosphates is weak. nih.gov This substrate preference distinguishes them from other members of the DIPP subfamily, which often show higher activity towards diphosphoinositol polyphosphates. nih.govnih.gov The hydrolysis of Ap5A by hAps1 and hAps2 yields AMP and adenosine tetraphosphate (p4A), while Ap6A hydrolysis produces AMP and adenosine pentaphosphate (p5A). d-nb.info
Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) |
---|---|---|
hAps1 (NUDT11) | Ap5A | 11,000 |
hAps1 (NUDT11) | Ap6A | 13,000 |
hAps2 (NUDT10) | Ap5A | 16,000 |
hAps2 (NUDT10) | Ap6A | 11,000 |
The Histidine Triad (HIT) superfamily of nucleotide hydrolases and transferases is characterized by a conserved histidine-rich motif (HφHφHφφ, where φ is a hydrophobic amino acid). nih.gov This family is divided into three main branches: Hint, Fhit, and GalT. nih.govebi.ac.uk The Fhit branch specifically consists of diadenosine polyphosphate hydrolases. nih.govebi.ac.uk
The Fragile Histidine Triad (FHIT) protein is a well-characterized member of this family and functions as a tumor suppressor. nih.gov Fhit proteins bind to and cleave diadenosine polyphosphates, such as Ap3A and Ap4A, in an asymmetric fashion, yielding AMP and the corresponding nucleoside diphosphate or triphosphate. nih.govbrennerlab.net The human Fhit protein is an Ap3A hydrolase and exists as a homodimer. brennerlab.net Its role in degrading these signaling molecules is thought to be linked to its function in pro-apoptotic pathways. nih.gov
ApaH-like hydrolases represent another class of enzymes involved in the catabolism of diadenosine polyphosphates. In Gram-negative bacteria like Escherichia coli, the ApaH protein is the primary enzyme responsible for the degradation of diadenosine tetraphosphate (Ap4A). nih.govfrontiersin.orgplos.org
ApaH in E. coli encodes a diadenosine 5',5'''-P1,P4-tetraphosphate pyrophosphohydrolase that symmetrically hydrolyzes Ap4A into two molecules of ADP. frontiersin.orguniprot.org Mutants lacking a functional apaH gene exhibit a significant accumulation of intracellular Ap4A, demonstrating the enzyme's crucial role in maintaining the homeostasis of this dinucleotide. cuni.cznih.gov Besides its role in degrading Ap4A, ApaH has also been implicated in the decapping of bacterial mRNA, suggesting a broader role in RNA metabolism. nih.gov In Myxococcus xanthus, an ApaH-like protein was shown to have hydrolase activity towards ApnA and ATP, with Co²⁺ being required for ApnA hydrolysis. nih.gov
Aprataxin (APTX) is another enzyme implicated in the degradation of diadenosine polyphosphates. frontiersin.org It is a member of the histidine triad superfamily and possesses diadenosine polyphosphate hydrolase activity. researchgate.net Mutations in the APTX gene are associated with the neurological disorder ataxia-oculomotor apraxia. nih.gov While its primary functions are linked to DNA repair, its ability to hydrolyze diadenosine polyphosphates suggests a role in clearing these molecules, which can accumulate under conditions of cellular stress, including DNA damage. plos.orgfrontiersin.org
Mammalian NUDT2, NUDT10, NUDT11
Non-specific Phosphodiesterases (e.g., Snake venom phosphodiesterase on Ap3A)
Among the enzymes capable of degrading diadenosine polyphosphates are non-specific phosphodiesterases, such as those found in snake venom. nih.govnih.gov These enzymes exhibit broad substrate specificity and can hydrolyze various phosphodiester bonds. nih.govresearchgate.net Snake venom phosphodiesterase I, for instance, can successively hydrolyze 5'-mononucleotides from the 3'-OH-terminated end of oligonucleotides. innov-research.com This enzyme has been shown to act on diadenosine polyphosphates. pnas.org For example, incubation of Ap3A with snake venom phosphodiesterase results in its cleavage. pnas.org The hydrolytic action of these enzymes contributes to the metabolism of extracellular nucleotides and the regulation of nucleotide-based signaling. nih.govresearchgate.net
Snake venom phosphodiesterases are complex proteins that can interfere with various physiological processes. nih.govresearchgate.net Their ability to metabolize nucleotides like ATP and ADP is a key aspect of their function. researchgate.netelifesciences.org The enzyme purified from rattlesnake venom has an optimal pH of 9.8-10.4 and is inhibited by agents such as EDTA, ATP, ADP, and AMP. innov-research.com
Mechanisms of Hydrolysis
The enzymatic breakdown of diadenosine polyphosphates occurs through two primary mechanisms: symmetrical and asymmetrical hydrolysis. frontiersin.orgfrontiersin.org The mode of cleavage is dependent on the specific enzyme involved and determines the resulting nucleotide products. mdpi.com
Symmetrical Hydrolysis (e.g., Ap4A to two ADP molecules)
Symmetrical hydrolysis of diadenosine tetraphosphate (Ap4A) results in the production of two molecules of adenosine diphosphate (ADP). frontiersin.orgnih.gov This mode of cleavage is characteristic of enzymes belonging to the ApaH and YqeK families. mdpi.com
ApaH: Predominantly found in Gram-negative bacteria like E. coli, ApaH is a major hydrolase responsible for the symmetrical cleavage of Ap4A. frontiersin.orgfrontiersin.org Its activity is dependent on divalent cations. mdpi.com The importance of ApaH in regulating Ap4A levels is highlighted by the observation that its absence leads to a significant increase in intracellular Ap4A concentrations. frontiersin.orgfrontiersin.org
YqeK: This enzyme is prevalent in Gram-positive bacteria and also cleaves Ap4A symmetrically to yield two ADP molecules. mdpi.comnih.gov Similar to ApaH, YqeK plays a crucial role in controlling the cellular levels of Ap4A. nih.gov
The symmetrical cleavage of Ap4A by these enzymes is a key component of cellular homeostasis, preventing the accumulation of this signaling molecule under normal conditions. frontiersin.orgresearchgate.net
Enzyme Family | Primary Organisms | Cleavage Products of Ap4A |
ApaH | Gram-negative bacteria | 2 x ADP |
YqeK | Gram-positive bacteria | 2 x ADP |
Asymmetrical Hydrolysis (e.g., Ap4A to ATP and AMP)
Asymmetrical hydrolysis of Ap4A yields one molecule of adenosine triphosphate (ATP) and one molecule of adenosine monophosphate (AMP). imrpress.comnih.gov This cleavage pattern is carried out by enzymes from the NUDIX (Nucleoside Diphosphate linked to some moiety X) and HIT (Histidine Triad) families. mdpi.com
NUDIX Hydrolases: This superfamily of enzymes is conserved across all domains of life, from bacteria to humans. frontiersin.orgoup.com They typically possess a characteristic Nudix motif involved in metal binding and catalysis. oup.com The asymmetrical hydrolysis by Nudix enzymes involves the cleavage of the phosphate backbone between the γ- and δ-phosphates of Ap4A. oup.com Human NUDT2 is an example of an asymmetrically acting Ap4A hydrolase. uniprot.org
HIT Hydrolases: The human fragile histidine triad (Fhit) protein is a notable member of this family and functions as a typical Ap3A hydrolase. nih.gov
These asymmetrically cleaving hydrolases are particularly common in higher eukaryotes. nih.gov The generation of ATP and AMP from Ap4A provides a direct link between the degradation of this signaling molecule and the cellular energy currency.
Enzyme Family | Primary Organisms | Cleavage Products of Ap4A |
NUDIX | Bacteria, Eukaryotes | ATP + AMP |
HIT | Eukaryotes | ATP + AMP (primarily acts on Ap3A) |
Regulation of Degradation Pathways and Enzyme Activity
The degradation of diadenosine polyphosphates is a highly regulated process to ensure that their intracellular levels are precisely controlled. frontiersin.org This regulation occurs at the level of enzyme activity and is influenced by various factors.
The activity of the hydrolyzing enzymes is crucial for maintaining low levels of diadenosine polyphosphates in unstressed cells. frontiersin.org For instance, the overexpression of the ApaH hydrolase in E. coli leads to a significant decrease in Ap4A levels, demonstrating the direct impact of enzyme concentration on substrate levels. frontiersin.orgfrontiersin.org
Enzyme activity can also be modulated by the presence of cofactors and inhibitors. Many of the hydrolases require divalent metal cations for their activity. nih.govbrennerlab.net For example, the Ap4A hydrolase from Schizosaccharomyces pombe requires a divalent metal cation for its function. nih.gov Conversely, substances like zinc can inhibit the activity of certain hydrolases. brennerlab.net
In some cases, the products of the hydrolysis reaction can act as inhibitors. For example, ATP and ADP can partially inhibit snake venom phosphodiesterase I. innov-research.com Furthermore, inorganic phosphate (Pi) can have a dual effect on some Ap4A hydrolases, stimulating activity at low concentrations and inhibiting it at higher concentrations. nih.gov
The balance between the synthesis and degradation of diadenosine polyphosphates is essential for cellular function. frontiersin.org During periods of stress, such as oxidative or genotoxic stress, the synthesis of these molecules increases, leading to their accumulation. frontiersin.orgfrontiersin.org The subsequent degradation by specific hydrolases ensures that the signal is transient and that the cell can return to its homeostatic state.
Regulatory Factor | Effect on Enzyme Activity | Example |
Divalent Metal Cations (e.g., Mg2+, Ca2+, Mn2+) | Activation | Ap3A hydrolase, S. pombe Ap4A hydrolase nih.govbrennerlab.net |
Inhibitors (e.g., Zn2+) | Inhibition | Ap3A hydrolase brennerlab.net |
Product Inhibition | Inhibition | ATP and ADP on snake venom phosphodiesterase I innov-research.com |
Inorganic Phosphate (Pi) | Stimulation (low conc.), Inhibition (high conc.) | S. pombe Ap4A hydrolase nih.gov |
Physiological and Cellular Functions of Diadenosine Polyphosphates
Modulation of Nucleic Acid Metabolism and DNA Processes
Beyond their role in the general stress response, diadenosine polyphosphates have been implicated in the regulation of nucleic acid metabolism and DNA-related processes.
The influence of diadenosine polyphosphates, particularly Ap4A, on DNA replication is complex and has been a subject of ongoing investigation. frontiersin.orgnih.gov Early studies suggested a role for Ap4A in the initiation of DNA replication. For example, the addition of Ap4A to permeabilized G1-arrested baby hamster kidney cells was shown to stimulate DNA synthesis, suggesting it could trigger the initiation of replication. nih.gov
However, more recent research, particularly in the context of DNA damage, points towards an inhibitory role. When DNA is damaged, the resulting increase in intracellular Ap4A levels appears to act as a signal to halt the replication of the compromised DNA. nih.gov In a cell-free replication system, Ap4A was found to cause a significant inhibition of the initiation of DNA replicons, while having no effect on the elongation phase of replication. nih.gov A maximum inhibition of 70-80% was achieved with 20 µM Ap4A. nih.govlancs.ac.uk Other related molecules like Ap3A, diadenosine pentaphosphate (Ap5A), and Gp4G did not have this inhibitory effect, highlighting the specificity of Ap4A's action. nih.gov This suggests that Ap4A acts as an important inducible ligand in the DNA damage response pathway, helping to prevent the propagation of mutations by pausing replication until repairs can be made. nih.gov This inhibitory role in the initiation of replication of damaged DNA aligns with its function as an alarmone, signaling a crisis that requires a temporary halt in cell cycle progression. cuni.cznih.gov
Influence on DNA Replication
Association with DNA Polymerase Alpha Complex
Ap4A's role in DNA replication is further underscored by its physical association with the DNA polymerase alpha complex. frontiersin.orgfrontiersin.org This enzyme complex is essential for synthesizing the RNA primers required to initiate DNA replication. frontiersin.org An Ap4A-binding activity was found to copurify with DNA polymerase alpha from mammalian cells, indicating a tight association. nih.gov
Initial studies identified an Ap4A-binding protein within this complex in both calf thymus and HeLa cells. frontiersin.orgfrontiersin.orgnih.gov This protein was later characterized as a 57-kilodalton (kDa) subunit of the DNA polymerase alpha. nih.gov Subsequent research in HeLa cells resolved the Ap4A binding activity into two distinct polypeptides: a 45 kDa protein (A1) and a 22 kDa protein (A2), with the binding site for Ap4A located on the larger A1 polypeptide. frontiersin.orgnih.gov In a different model system, Xenopus laevis oocytes, an Ap4A binding protein with an estimated molecular weight of 100 kDa was found to be associated with the DNA polymerase alpha-DNA primase complex. oup.com The binding of Ap4A to its target protein within this complex is highly specific. nih.gov
Cell/Organism Source | Associated Protein/Complex | Molecular Weight (kDa) | Reference(s) |
Mammalian Cells | DNA polymerase alpha | 57 | nih.gov |
HeLa Cells | DNA polymerase alpha complex (A1 subunit) | 45 (A1), 22 (A2) | frontiersin.orgnih.gov |
Xenopus laevis | DNA polymerase alpha-DNA primase complex | ~100 | oup.com |
Involvement in DNA Repair Mechanisms
Ap4A is deeply integrated into the cellular response to DNA damage. nih.govresearchgate.netresearchgate.netoup.comnih.govplos.org The intracellular concentration of Ap4A increases several-fold in mammalian cells following treatment with DNA interstrand cross-linking agents, such as mitomycin C. nih.govfrontiersin.org Notably, cells that are deficient in key DNA repair proteins—including XRCC1, PARP1, aprataxin (APTX), and FANCG—exhibit constitutively higher levels of Ap4A. nih.govfrontiersin.org These levels can surge by more than 50-fold when these repair-deficient cells are exposed to DNA damaging agents. nih.gov
This evidence strongly suggests that the synthesis of Ap4A is an integral part of the DNA damage response pathway. nih.govfrontiersin.org It is proposed that the resulting inhibition of DNA replication initiation serves as a checkpoint, pausing the cell cycle to provide a window for DNA repair to occur. frontiersin.orgfrontiersin.org Gene knockout experiments point to DNA ligase III as the enzyme primarily responsible for the synthesis of Ap4A induced by DNA damage. nih.gov Furthermore, Ap4A has been shown to bind to uracil DNA-glycosylase (UDG), a protein that interacts with several DNA repair factors. frontiersin.orgfrontiersin.org
Correlation with Cell Cycle Progression (e.g., S-phase initiation)
The relationship between Ap4A levels and cell cycle progression has been a subject of evolving research, with early studies providing a different perspective than more recent findings. Initial reports indicated that Ap4A levels could increase dramatically—by as much as 1000-fold—just prior to the entry into the S-phase of the cell cycle, leading to the hypothesis that it acted as an initiator of DNA replication. frontiersin.orgfrontiersin.orgnih.gov This was supported by observations in the naturally synchronous mitotic cycle of the slime mold Physarum polycephalum, where a rapid 8- to 30-fold increase in Ap4A concentration occurs at the onset of the S phase. nih.gov
However, as detailed previously, more current evidence supports the role of Ap4A as an inhibitor of replication initiation, particularly in the context of the DNA damage checkpoint. nih.govfrontiersin.orgfrontiersin.orgcapes.gov.br This inhibitory function suggests that Ap4A acts to pause or delay S-phase progression when DNA is damaged, allowing time for repair. frontiersin.orgfrontiersin.org It has also been observed that Ap4A levels are inversely correlated with the doubling time of cultured mammalian cells; rapidly dividing cells maintain higher basal levels of Ap4A. pnas.org Conversely, arresting cell proliferation through methods like serum deprivation leads to a sharp decrease in intracellular Ap4A concentrations. pnas.org
ADP-ribosylation of Ap4A in DNA Damage Response
In the cascade of events following DNA damage, a portion of the newly synthesized Ap4A undergoes a specific chemical modification known as ADP-ribosylation. nih.govoup.com This process involves the conversion of Ap4A into mono- and di-ADP-ribosylated derivatives. nih.govfrontiersin.orgfrontiersin.org This enzymatic modification is catalyzed by Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2, two key enzymes in the DNA damage response. nih.govplos.orglancs.ac.uk
Crucially, this modification appears to act as a regulatory switch for Ap4A's function. Unlike the unmodified molecule, ADP-ribosylated Ap4A was found to be ineffective at inhibiting the initiation of DNA replicons. nih.gov This suggests that ADP-ribosylation may be a mechanism to inactivate the inhibitory signal of Ap4A, perhaps after DNA repair has been completed. In a cell line engineered to have constitutively high levels of Ap4A due to the disruption of its primary degrading enzyme (NUDT2), approximately 35% of the total Ap4A pool was found to be in these ADP-ribosylated forms, even without external DNA damage. plos.org
Cellular Signaling and Receptor Interactions
Beyond its direct roles in DNA metabolism, Ap4A functions as a signaling molecule, transmitting information about the cell's state to downstream effectors.
Function as Intracellular Second Messengers
Ap4A is widely regarded as an intracellular second messenger or "alarmone," a signaling molecule produced in response to cellular stress. frontiersin.orgfrontiersin.orgcapes.gov.brplos.orgnih.govnih.gov Its concentration rises significantly under various stress conditions, including genotoxic, thermal, and oxidative stress, signaling the cell to initiate adaptive and recovery mechanisms. frontiersin.orgplos.orgnih.govoup.com
A clear example of its second messenger function is seen in pancreatic β-cells. nih.govcsic.es In response to elevated glucose levels, these cells exhibit a 30- to 70-fold increase in Ap4A concentration. nih.gov This surge of Ap4A then acts as an intracellular signal, inhibiting ATP-regulated potassium (K-ATP) channels. nih.gov The closure of these channels is a critical step that leads to insulin release. nih.gov
Extracellular Signaling Molecules
Diadenosine polyphosphates, including Diadenosine 5',5''-diphosphate (referred to as Ap2A, with "A" representing adenosine and "2" the number of phosphate groups) and its longer-chain relatives like diadenosine tetraphosphate (Ap4A), function as crucial extracellular signaling molecules. hmdb.caportlandpress.com These compounds are stored in high concentrations within cellular compartments such as platelet dense granules and adrenal chromaffin granules. hmdb.cafrontiersin.org Upon cellular activation or under conditions of physiological stress, they are released into the extracellular space. hmdb.cafrontiersin.org
Once released, they can act as neurotransmitters and have been implicated in both atrial and synaptic neurotransmission. hmdb.ca Their role as extracellular messengers is primarily mediated through interactions with a variety of cell-surface purinergic receptors, initiating signaling cascades that regulate a wide range of vital cellular functions. frontiersin.orgplos.orgecmdb.ca
Purinergic Receptor Interactions
Diadenosine polyphosphates exert their extracellular effects by binding to and activating purinergic receptors, a family of receptors sensitive to purines like adenosine and nucleotides like ATP. nih.govguidetopharmacology.org Specifically, they interact with the P2 receptor subfamily, which is further divided into ionotropic P2X receptors and metabotropic P2Y receptors. plos.orgresearchgate.net The length of the polyphosphate chain is a critical determinant of their activity and selectivity towards different receptor subtypes. hmdb.ca
Agonist Activity at P2X Receptors
Diadenosine polyphosphates have been identified as potent agonists at several P2X receptor subtypes. harvard.edu P2X receptors are ligand-gated ion channels that, upon activation, permit the rapid influx of cations like Ca²⁺ and Na⁺. harvard.edusigmaaldrich.com
Research has demonstrated that diadenosine polyphosphates can activate various homomeric P2X receptors, including P2X1, P2X2, P2X3, P2X4, and P2X6. researchgate.net Diadenosine tetraphosphate (Ap4A), in particular, is a full agonist of the platelet P2X1 receptor. nih.govashpublications.org Studies on rat P2X receptor subunits have further detailed these interactions, showing that Ap4A and diadenosine pentaphosphate (Ap5A) act as partial agonists at the rP2X1 receptor. guildhe.ac.uk The formation of heteromeric P2X receptors can alter their sensitivity to diadenosine polyphosphates. researchgate.net
Table 1: Agonist Activity of Diadenosine Polyphosphates at P2X Receptors
Compound | Receptor Subtype | Activity | Reference |
Ap4A | P2X1 (platelet) | Full Agonist | nih.gov, ashpublications.org |
Ap4A | P2X1 (rat) | Partial Agonist | guildhe.ac.uk |
Ap5A | P2X1 (rat) | Partial Agonist | guildhe.ac.uk |
Ap2A | P2X (rat) | Inactive | guildhe.ac.uk |
General | P2X1, P2X2, P2X3, P2X4, P2X6 | Agonist | researchgate.net |
Interactions with P2Y Receptors
The interactions between diadenosine polyphosphates and the G protein-coupled P2Y receptors are complex, involving both agonistic and antagonistic activities. wikipedia.org These receptors are coupled to intracellular signaling pathways, primarily phospholipase C and the modulation of adenylyl cyclase. wikipedia.orgguidetopharmacology.org
Diadenosine polyphosphates can activate recombinant P2Y1, P2Y2, and P2Y4 receptors. researchgate.net In platelets, Ap4A has a dual role; it acts as an antagonist at the ADP-sensitive P2Y1 and P2Y12 receptors, thereby inhibiting platelet aggregation, while also behaving as a partial agonist at the P2Y12 receptor. nih.govashpublications.orgplos.org In rat hepatocytes, the cellular responses to Ap4A mirror those of ATP, suggesting mediation through the same P2Y receptors that are activated by ATP. nih.gov Studies in rat liver cells point to an interaction with a P2Y-like receptor subclass. nih.gov
Table 2: Interactions of Diadenosine Polyphosphates with P2Y Receptors
Compound | Receptor Subtype | Activity | Cell Type/System | Reference |
Ap4A | P2Y1 | Antagonist | Platelets | nih.gov, plos.org |
Ap4A | P2Y12 | Antagonist / Partial Agonist | Platelets | nih.gov, plos.org, ashpublications.org |
General | P2Y1, P2Y2, P2Y4 | Agonist | Recombinant systems | researchgate.net |
Ap4A | P2Y-like | Agonist | Rat liver cells | nih.gov |
Ap4A | ATP-sensitive P2Y | Agonist | Rat hepatocytes | nih.gov |
Specific Ionotropic Receptor P4
Beyond the classical P2X and P2Y receptors, a distinct receptor subtype, termed the P4 receptor, has been identified that shows high specificity for diadenosine polyphosphates. researchgate.net This receptor is largely insensitive to other nucleotides like ATP and nucleosides. researchgate.net
The P4 receptor is characterized as a receptor-operated calcium channel. researchgate.net It has been identified in rat brain synaptic terminals and is potently stimulated by diadenosine tetraphosphate (Ap4A) and diadenosine pentaphosphate (Ap5A). researchgate.net The activity of this receptor is subject to modulation by protein kinases A and C, as well as protein phosphatases. researchgate.net Evidence for a specific Ap4A receptor has also been demonstrated in cardiac tissue.
Modulation of Calcium Transients
A key consequence of purinergic receptor activation by diadenosine polyphosphates is the modulation of intracellular calcium ([Ca²⁺]i) levels. The pattern of calcium signaling can vary significantly depending on the cell type and the specific receptors expressed.
In single rat hepatocytes, Ap4A induces distinct oscillatory patterns in [Ca²⁺]i that are comparable to those triggered by ATP. nih.gov Similarly, in cultured rat glomerular mesangial cells, Ap4A, Ap5A, and diadenosine hexaphosphate (Ap6A) all cause a significant and sustained increase in cytosolic free calcium concentration. physiology.orgresearcher.life This effect is a result of stimulating the influx of calcium across the plasma membrane. researcher.life
In human platelets, the dual receptor effects of Ap4A are evident in its calcium signaling. It triggers the entry of extracellular Ca²⁺ through its agonist activity at P2X1 ion channels, while simultaneously inhibiting the ADP-induced Ca²⁺ mobilization that is mediated by P2Y1 receptors. harvard.eduashpublications.org In macrophages, the calcium influx mediated by Ap4A appears to occur predominantly through P2Y receptors rather than the P2X7 receptor subtype. researchgate.net This regulation of Ca²⁺ flow is a fundamental mechanism by which P2Y receptors transduce signals. wikipedia.org
Enzymatic Regulation and Protein Interactions
The intracellular and extracellular concentrations of diadenosine polyphosphates are tightly controlled by a balance of synthesis and degradation, as well as through direct interactions with a variety of proteins.
Enzymatic Regulation: The synthesis of diadenosine polyphosphates can be catalyzed by several enzyme families. Classically, aminoacyl-tRNA synthetases (such as LysRS), DNA ligases, and firefly luciferase were identified as producers of these molecules. frontiersin.orgplos.org More recently, ubiquitin-activating enzymes and yeast AppppA phosphorylase have been shown to catalyze their synthesis. frontiersin.orgnih.gov In response to DNA damage, DNA ligase III appears to be the primary enzyme responsible for the induced synthesis of Ap4A. nih.gov
Degradation is handled by specific hydrolases. These enzymes are broadly categorized as either asymmetrical or symmetrical in their cleavage activity.
Asymmetrical hydrolases (EC 3.6.1.17) , such as NUDT2, cleave Ap4A to yield AMP and ATP. portlandpress.comuniprot.orgnih.gov
Symmetrical hydrolases (EC 3.6.1.41) cleave Ap4A to produce two molecules of ADP. portlandpress.comnih.govimrpress.com Other enzymes like FHIT and aprataxin also contribute to their degradation. plos.org The activity of these enzymes is crucial, as disruption of a key hydrolase like NUDT2 can lead to a more than 100-fold increase in intracellular Ap4A levels. plos.org
Protein Interactions: Diadenosine 5',5''-diphosphate and its relatives are known to bind to a diverse array of proteins, influencing their function. These interactions are central to their roles in cellular processes. Notable binding partners include:
Chaperones: The molecular chaperone GroEL has been confirmed as an Ap4A binding protein, with binding sites distinct from its ATP/ADP sites. nih.govacs.org
DNA Metabolism and Repair Proteins: Ap4A interacts with DNA polymerase-α and proteins involved in DNA damage response, such as XRCC1, PARP1, APTX, and FANCG. plos.orgnih.gov Furthermore, PARP1 and PARP2 can catalyze the ADP-ribosylation of Ap4A. nih.gov
Signaling and Regulatory Proteins: Ap4A binds to the tumor suppressor HINT1, displacing it from transcription factors to regulate gene expression. frontiersin.orgplos.org It also interacts with various protein kinases, uracil-DNA glycosylase, and proteins containing CBS domains. plos.org
Inhibition of Nucleotide Phosphate Transferases (e.g., Adenosine Kinase, Adenylate Kinase)
Diadenosine pentaphosphate (Ap5A) is a potent inhibitor of adenylate kinase, an enzyme crucial for cellular energy homeostasis. hmdb.canih.gov The inhibitory capacity of various diadenosine polyphosphates on pig muscle adenylate kinase follows the order: Ap5A > Ap6A > Ap4A. nih.gov Ap5A's strong, specific binding has been utilized in the purification of human muscle adenylate kinase. nih.gov This inhibition is significant in experimental systems to suppress adenylate kinase activity when studying other ATP-dependent enzymes. nih.gov Ap5A is a specific inhibitor of adenylate kinase in the hippocampus, which affects the breakdown of ADP and the creation of ATP. hmdb.ca
Allosteric Modulation of Enzymes (e.g., Cytosolic 5'-Nucleotidase II activation)
Diadenosine tetraphosphate (Ap4A) can act as an allosteric modulator. It is a known ligand for cytosolic 5'-nucleotidase II. plos.org Additionally, adenosine 5'-diphosphate (ADP) can function as an allosteric effector for enzymes like phosphorylase kinase, binding to a site distinct from the catalytic site to modulate its activity. nih.gov
Interaction with Molecular Chaperones (e.g., E. coli GroEL)
Diadenosine tetraphosphate (Ap4A) has been shown to interact with the E. coli molecular chaperone GroEL. acs.orgnih.gov This binding occurs at sites distinct from the ATP/ADP binding sites on the GroEL monomer. nih.gov The interaction of Ap4A with GroEL can enhance ATPase activity at higher temperatures, promote the release of bound ADP, and potentially facilitate the release of substrate proteins. nih.gov These effects may lead to improved chaperoning activities by the GroEL/GroES system. nih.govresearchgate.net
Inhibition of Terminal Deoxynucleotidyl Transferase by Ap5A and Ap6A
Both diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A) are effective inhibitors of terminal deoxynucleotidyl transferase (TdT). nih.gov Their inhibitory action is significantly more potent than that of diadenosine polyphosphates with shorter phosphate chains (Ap2A, Ap3A, Ap4A). nih.gov Ap5A acts as a competitive inhibitor with respect to deoxynucleoside triphosphate substrates. nih.govcapes.gov.br A unique characteristic of Ap5A is its ability to interact with both the substrate- and primer-binding domains of TdT. nih.gov The inhibition of TdT by Ap5A is a notable finding, as replicative DNA polymerases from various sources are insensitive to this compound. capes.gov.brresearchgate.net
Inhibition of Terminal Deoxynucleotidyl Transferase by Diadenosine Polyphosphates
Compound | Inhibitory Effect on TdT | Mode of Action | Reference |
---|---|---|---|
Ap5A | Strongly inhibitory | Competitive with dNTPs; interacts with substrate and primer binding domains | nih.govcapes.gov.br |
Ap6A | Effective inhibitor | More effective than shorter chain analogues | nih.gov |
Ap4A | Less effective inhibitor | Weaker than Ap5A and Ap6A | nih.govnih.gov |
Ap3A | Less effective inhibitor | Weaker than Ap5A and Ap6A | nih.gov |
Ap2A | Less effective inhibitor | Weaker than Ap5A and Ap6A | nih.gov |
Inhibition of F1-ATPase by Ap5A and Ap6A
Diadenosine-5'-polyphosphates, specifically Ap5A and Ap6A, have been found to inhibit F1-ATPase. grantome.com The F1-ATPase, a component of the larger ATP synthase complex, is a rotary motor fueled by ATP hydrolysis. frontiersin.org Its inhibition can occur through various mechanisms, including the binding of inhibitory proteins or small molecules. embopress.orgebi.ac.uk
Inhibition of Carbamoyl Phosphate Synthetase by Ap5A
Diadenosine pentaphosphate (Ap5A) is an effective inhibitor of carbamoyl phosphate synthetase, while other diadenosine polyphosphates (Ap2A, Ap3A, Ap4A, Ap6A) are not. nih.gov This enzyme catalyzes the synthesis of carbamoyl phosphate, a key step in pyrimidine and arginine biosynthesis, as well as the urea cycle. wikipedia.org The inhibitory action of Ap5A suggests it binds to the ATP sites on the enzyme. nih.gov The specificity of Ap5A for inhibiting carbamoyl phosphate synthetase and adenylate kinase is noteworthy among ATP-utilizing enzymes. nih.gov
Regulation of Gene Expression
Diadenosine tetraphosphate (Ap4A) has been proposed to function as a regulator of gene expression, particularly in response to cellular stress. plos.orgfrontiersin.org Studies involving the disruption of the NUDT2 gene, which encodes the primary Ap4A hydrolase, have led to a significant increase in intracellular Ap4A levels. plos.org This elevation in Ap4A was associated with profound changes in the expression of thousands of genes. plos.org For instance, in a human chronic myeloid leukemia cell line, increased Ap4A levels resulted in the differential expression of 6,288 genes. plos.org This suggests that Ap4A can act as a signaling molecule with widespread effects on the transcriptome, influencing pathways related to the immune response and cancer promotion. plos.org
Influence on Transcript Stability
Diadenosine polyphosphates, particularly diadenosine tetraphosphate (Ap4A), can influence the stability of messenger RNA (mRNA) transcripts. In Escherichia coli, it has been observed that under conditions of disulfide stress, there is an accumulation of ApnN (where N can be adenosine, cytosine, guanine, or uridine) caps on the majority of mRNA transcripts. frontiersin.org This capping with dinucleoside polyphosphates extends the half-life of the mRNA, suggesting a role in regulating gene expression by protecting transcripts from degradation. frontiersin.org The primary enzyme responsible for removing these caps in proteobacteria, ApaH, is inhibited by disulfide stress, which likely contributes to the accumulation of capped transcripts. nih.gov In stationary phase E. coli, methylation of these Np4N caps further enhances their stability, as the decapping enzyme RppH is unable to process the methylated form. frontiersin.org This suggests a mechanism where diadenosine polyphosphates act as a protective 5'-modification, thereby increasing transcript stability. nih.gov
In mammalian cells, the disruption of the NUDT2 gene, which encodes the primary Ap4A hydrolase, leads to a significant increase in intracellular Ap4A levels. plos.org While this has profound effects on the transcriptome, the direct impact on transcript stability is still under investigation. One proposed mechanism involves the binding of Ap4A to the NUDT21 protein (also known as CFIm25), a component of the pre-mRNA 3'-end processing machinery. plos.org Since Ap4A binds to the same site as RNA, it could potentially affect 3'-end processing and the half-lives of certain mRNAs. plos.org However, a comparison of transcripts affected by NUDT21 knockdown and those altered by NUDT2 disruption showed little overlap, suggesting this may not be the primary mechanism. plos.org
Non-canonical RNA Capping (e.g., by T7 RNA polymerase, E. coli RNA polymerase)
Diadenosine 5',5'-diphosphate and other diadenosine polyphosphates can function as non-canonical initiating nucleotides (NCINs) for transcription, effectively becoming a "cap" at the 5' end of the RNA molecule. wiley.comnih.gov This process is distinct from the canonical m7G capping seen in eukaryotes. nih.govuochb.cz Both T7 RNA polymerase and E. coli RNA polymerase have been shown to incorporate these molecules in vitro. nih.govtandfonline.com
The incorporation of diadenosine polyphosphates as NCINs is a feature observed across different families of RNA polymerases, including multi-subunit bacterial and eukaryotic RNA polymerase II, as well as single-subunit mitochondrial and bacteriophage T7 RNA polymerases. royalsocietypublishing.org The efficiency of this non-canonical capping can be quite high, with some studies showing that T7 polymerase can achieve capping efficiencies of approximately 90% with certain dinucleotide reagents. frontiersin.org
The discovery of diadenosine polyphosphate-capped RNAs in vivo in bacteria confirmed that this is a naturally occurring modification. tandfonline.comacs.org These non-canonical caps are thought to play a role in regulating the production of specific RNAs, with the amount of capped RNA produced depending on factors like the length of the polyphosphate chain and the DNA template sequence. acs.org
Recently, diadenosine tetraphosphate (Ap4A) was identified for the first time as a non-canonical RNA cap in mammalian cells, specifically in human and rat cell lines. wiley.comuochb.cz This discovery expanded the known repertoire of non-canonical caps in eukaryotes and suggested that Ap4A, a molecule already known to be present in cells and increase under stress, has a previously unrecognized role in RNA biology. wiley.comuochb.cz The enzymes NUDT2 and DXO have been identified as being capable of cleaving this Ap4A-RNA cap. wiley.comuochb.cz
Modulation of Specific Gene Networks (e.g., immune response, tumor promotion-related genes upon NUDT2 disruption)
The disruption of the NUDT2 gene, leading to a 175-fold increase in intracellular diadenosine tetraphosphate (Ap4A), has been shown to cause significant changes in gene expression in a human chronic myeloid leukemia cell line. plos.org This provides direct evidence for the role of Ap4A in modulating specific gene networks.
A comprehensive analysis of the transcriptome following NUDT2 disruption revealed thousands of differentially expressed genes. plos.org Notably, a significant number of genes associated with the immune response were down-regulated. plos.orgd-nb.info This included pathways related to interferon responses, pattern recognition receptors, and inflammation. plos.org Upstream regulators predicted to be responsible for this down-regulation include key immune signaling factors like NFκB, STAT1/2, and IRF3/4. plos.orgnih.gov
Conversely, genes associated with tumor promotion in other cancer types were also significantly down-regulated. plos.org These genes are involved in processes such as the epithelial-mesenchymal transition, cell proliferation, invasion, and metastasis. plos.org On the other hand, some pro-apoptotic (cell death-promoting) genes were found to be up-regulated. plos.orgnih.gov
One proposed mechanism for this gene regulation is the binding of Ap4A to the HINT1 protein, which acts as a co-repressor for certain transcription factors. plos.org In mast cells, it has been suggested that increased Ap4A levels can displace the inhibitory HINT1 protein from transcription factors like MITF and USF2, thereby activating the expression of their target genes. plos.org Another potential mechanism involves the inhibition of ATP-dependent regulatory factors, such as protein kinases, by the elevated levels of Ap4A. plos.orgnih.gov
Roles in Specific Biological Systems
Prokaryotic Organisms (E. coli, Salmonella typhimurium, Acidaminococcus fermentans, Pyrodictum occultum)
In prokaryotes like Escherichia coli and Salmonella typhimurium, diadenosine tetraphosphate (Ap4A) and other diadenosine polyphosphates are considered "alarmones," with their intracellular concentrations increasing significantly in response to various stresses, such as heat shock and oxidative damage. frontiersin.orgnih.gov For instance, in S. typhimurium subjected to oxidative stress, Ap4A levels can reach as high as 365 µM. frontiersin.orgnih.gov In E. coli, lethal concentrations of kanamycin, which induces oxidative stress, can cause a 20-fold increase in Ap4A levels. nih.gov
A key function of these molecules in bacteria is their role in non-canonical RNA capping. frontiersin.org As mentioned previously, ApnNs can be used as initiating nucleotides during transcription, which protects the resulting mRNA from degradation and increases its stability, particularly during stationary phase or under stress conditions. frontiersin.orgnih.gov The hydrolysis of Ap4A in E. coli is primarily carried out by the ApaH enzyme, and the absence of this enzyme leads to a significant accumulation of Ap4A. frontiersin.org
The synthesis of Ap4A in prokaryotes is often catalyzed by aminoacyl-tRNA synthetases. researchgate.net For example, the phenylalanyl-tRNA synthetase from E. coli shows a 22-fold stimulation in Ap4A synthesis in the presence of zinc. researchgate.net While information on Acidaminococcus fermentans and Pyrodictum occultum regarding diadenosine polyphosphates is less detailed in the provided context, the widespread presence and conserved stress-response function of these molecules in bacteria suggest they likely play similar roles in these organisms.
Eukaryotic Cells and Organisms (Yeast, Drosophila, Mammalian cells, Physarum polycephalum, Brine shrimp)
Diadenosine polyphosphates are ubiquitous in eukaryotic cells and have been implicated in a variety of cellular processes.
Yeast (Saccharomyces cerevisiae) : In yeast, Ap4A levels have been shown to increase dramatically in response to heat shock, although some studies have linked these high levels to irreversible processes leading to cell death. frontiersin.org Yeast phenylalanyl-tRNA synthetase is also stimulated by zinc to produce Ap4A. researchgate.net Mutants defective in the degradation of diadenosine polyphosphates have been instrumental in studying the functions of these molecules. brennerlab.net
Drosophila : In Drosophila cells, stress conditions such as heat shock and exposure to cadmium chloride lead to a significant increase in the levels of Ap4A and other dinucleoside polyphosphates. frontiersin.orgcapes.gov.br
Mammalian cells : As discussed earlier, Ap4A has been identified as a non-canonical RNA cap in human and rat cell lines. wiley.comuochb.cz The disruption of the NUDT2 enzyme in human leukemia cells, which leads to a massive increase in intracellular Ap4A, results in the widespread down-regulation of immune response and cancer-promoting genes. plos.org This points to a significant role for Ap4A in regulating gene expression and cellular pathways related to immunity and cancer. nih.gov
Physarum polycephalum : In this slime mold, hypoxic conditions have been shown to induce a 6- to 7-fold increase in Ap4A and Ap4G levels, which rapidly decline upon return to normal oxygen levels. frontiersin.org The phenylalanyl-tRNA synthetase from Physarum polycephalum is also stimulated by zinc for Ap4A synthesis. researchgate.net
Brine shrimp (Artemia) : The very first observation of dinucleoside polyphosphates was in brine shrimp eggs in 1963. cuni.cz
Plant Systems (extracellular Ap4A effects)
In plant systems, extracellular diadenosine tetraphosphate (Ap4A) is recognized as a signaling molecule. mdpi.com Recent research has demonstrated that Arabidopsis thaliana can recognize extracellular Ap4A through the purinoreceptor P2K1/DORN1. mdpi.combiorxiv.orgresearchgate.net This recognition triggers a signaling cascade that leads to stomatal closure, a key process in regulating water loss and gas exchange. mdpi.combiorxiv.orgresearchgate.net
The signaling pathway initiated by extracellular Ap4A involves the generation of reactive oxygen species (ROS) and leads to changes in the transcription of genes involved in signal transduction. biorxiv.orgresearchgate.net Specifically, both extracellular ATP (eATP) and Ap4A have been shown to up-regulate the expression of MAPK6, a key signaling hub, in wild-type plants. mdpi.com This effect is impaired in mutants lacking the P2K1/DORN1 receptor. mdpi.com Furthermore, Ap4A up-regulates the expression of zinc-finger transcription factors ZAT6 and ZAT12 in wild-type plants, but this effect is reversed in the receptor mutant. mdpi.com
These findings indicate that plants have a specific mechanism for perceiving extracellular Ap4A and integrating this signal into their broader stress response and developmental pathways. mdpi.com
Interactive Data Tables
Table 1: Organisms and the Role of this compound
Organism | System | Key Findings | References |
Escherichia coli | Prokaryotic | Stress alarmone, non-canonical RNA capping, transcript stability. | frontiersin.orgnih.govresearchgate.net |
Salmonella typhimurium | Prokaryotic | Stress alarmone, levels increase under oxidative stress. | frontiersin.orgnih.govoup.com |
Saccharomyces cerevisiae (Yeast) | Eukaryotic | Heat shock response, Ap4A synthesis by phenylalanyl-tRNA synthetase. | frontiersin.orgresearchgate.netoup.com |
Drosophila | Eukaryotic | Levels increase in response to heat shock and cadmium stress. | frontiersin.orgcapes.gov.br |
Mammalian cells | Eukaryotic | Non-canonical RNA capping, modulation of immune and cancer gene networks. | plos.orgwiley.comuochb.cz |
Physarum polycephalum | Eukaryotic | Levels increase in response to hypoxia. | frontiersin.orgresearchgate.net |
Arabidopsis thaliana | Plant | Extracellular signaling, stomatal closure via P2K1/DORN1 receptor. | mdpi.combiorxiv.orgresearchgate.net |
Myocardial Functions
Identification of Ap2A and Ap3A in Cardiac Tissue
Research has confirmed the presence of Diadenosine 5',5'''-P1,P2-diphosphate (Ap2A) and Diadenosine 5',5'''-P1,P3-triphosphate (Ap3A) within human myocardial tissue. nih.govcapes.gov.br Through a multi-step process involving size exclusion, affinity, anion exchange, and reversed-phase chromatography, two distinct fractions were isolated from extracts of human cardiac tissue from transplant recipients. nih.govcapes.gov.br
Subsequent analysis of these fractions using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) revealed molecular masses of 676.2 Da and 756.0 Da, corresponding to Ap2A and Ap3A, respectively. nih.govcapes.gov.br The identity of these compounds was further substantiated by ultraviolet (UV) spectroscopy, which showed spectra identical to that of adenosine, and by post-source decay MALDI mass spectrometry, which indicated the presence of AMP and ATP within the respective molecules. nih.govcapes.gov.br Enzymatic cleavage confirmed that both molecules consist of two adenosine units linked by either two or three phosphate groups at the 5'-positions of the ribose sugars. nih.govcapes.gov.br
Further investigations have revealed that Ap2A and Ap3A, along with ATP and ADP, are stored in myocardial-specific granules at biologically active concentrations. nih.govcapes.gov.br The presence of these diadenosine polyphosphates in cardiac-specific granules suggests their role as endogenous modulators of myocardial functions and coronary perfusion. nih.govcapes.gov.brnih.gov In addition to Ap2A and Ap3A, diadenosine polyphosphates with four to six phosphate groups (Ap4A, Ap5A, and Ap6A) have also been identified in human myocardial tissue and are found in cardiac-specific granules. ahajournals.org
Table 1: Identified Diadenosine Polyphosphates in Human Myocardial Tissue
Compound | Molecular Mass (Da) | Location |
Diadenosine 5',5'''-P1,P2-diphosphate (Ap2A) | 676.2 | Myocardial-specific granules |
Diadenosine 5',5'''-P1,P3-triphosphate (Ap3A) | 756.0 | Myocardial-specific granules |
Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) | Not specified | Myocardial-specific granules |
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) | Not specified | Myocardial-specific granules |
Diadenosine 5',5'''-P1,P6-hexaphosphate (Ap6A) | Not specified | Myocardial-specific granules |
Coronary Vasodilation Effects of Ap2A and Ap3A
In isolated perfused rat hearts, both Ap2A and Ap3A have been shown to induce dose-dependent coronary vasodilation. nih.govcapes.gov.br This vasodilatory effect has been observed under both basal coronary resting tone and after precontraction with the thromboxane A2 mimetic U46619. nih.gov Studies on isolated rabbit mesenteric arteries also demonstrated that both Ap2A and Ap3A induce vasodilation. physiology.org
The mechanism behind this vasodilation is thought to involve the release of nitric oxide (NO) or prostacyclin (PGI2). oup.comnih.govhmdb.ca Research indicates that the vasodilator response to Ap3A is attenuated by inhibitors of nitric oxide synthesis and by blockers of ATP-dependent potassium (KATP) channels. nih.gov Furthermore, the vasodilatory effect of Ap3A in the coronary circulation is mediated, at least in part, by purinergic P2Y receptors. nih.gov In contrast, diadenosine polyphosphates with four or more phosphate groups, such as Ap4A, Ap5A, and Ap6A, can exhibit vasoconstricting properties. ahajournals.org This suggests that the length of the phosphate chain plays a crucial role in determining the vascular response to these compounds. oup.comnih.govhmdb.ca
Negative Inotropic Effects of Ap2A and Ap3A
Ap2A and Ap3A exert a negative inotropic effect on the myocardium. nih.govcapes.gov.br In myocardial preparations, these compounds have been observed to attenuate the positive inotropic effect of isoproterenol, a beta-adrenergic agonist. nih.govcapes.gov.bruni-muenster.de This inhibitory action extends to the cellular level, where Ap2A and Ap3A were found to attenuate the isoproterenol-stimulated calcium current in guinea pig ventricular myocytes. nih.govcapes.gov.br
Studies on the guinea-pig driven left atrium have shown that Ap2A, Ap3A, and other diadenosine polyphosphates produce a negative inotropic response. researchgate.net The proposed mechanisms for these negative inotropic effects involve interactions with both P1 (adenosine) and P2 purinoceptors. oup.comresearchgate.net The presence of Ap2A and Ap3A in cardiac granules, coupled with their demonstrated actions on myocardial contractility and coronary vessels, points to their function as endogenous regulators of cardiac performance. nih.govcapes.gov.br
Platelet Function Modulation
Release from Platelet-Dense Granules
Diadenosine polyphosphates, including Ap2A, Ap3A, Ap4A, Ap5A, and Ap6A, are stored in high concentrations within the dense granules of platelets. nih.govoup.combenthamdirect.comoup.com These compounds are released from the platelets upon activation, a process known as the platelet release reaction. oup.combenthamdirect.comoup.comwiley.com The concentration of diadenosine polyphosphates within platelet granules is estimated to be around 1 pmol per 10^6 platelets. oup.com Although their concentration is lower than that of ADP and ATP in the granules, their release during platelet aggregation can lead to significant local concentrations in the blood. oup.com Under basal, non-activated conditions, the plasma concentration of free diadenosine polyphosphates remains low. oup.com
The release of these compounds is a key step in their physiological and pathological roles, as it allows them to interact with receptors on various cell types, including those in the cardiovascular system. nih.govoup.com
Table 2: Diadenosine Polyphosphates in Platelet-Dense Granules
Compound | Storage Location | Release Trigger |
Diadenosine 5',5'''-P1,P2-diphosphate (Ap2A) | Platelet-dense granules | Platelet activation |
Diadenosine 5',5'''-P1,P3-triphosphate (Ap3A) | Platelet-dense granules | Platelet activation |
Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) | Platelet-dense granules | Platelet activation |
Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) | Platelet-dense granules | Platelet activation |
Diadenosine 5',5'''-P1,P6-hexaphosphate (Ap6A) | Platelet-dense granules | Platelet activation |
Inhibition of ADP-Induced Platelet Aggregation (e.g., by Ap5A)
While some diadenosine polyphosphates can promote platelet aggregation, others, particularly those with longer phosphate chains, act as inhibitors. oup.comhmdb.ca Diadenosine 5',5'''-P1,P5-pentaphosphate (Ap5A) is a notable inhibitor of ADP-induced platelet aggregation. oup.combibliotekanauki.pl Studies have shown that Ap5A at a concentration of 100 μM is a potent inhibitor of platelet aggregation induced by ADP, exhibiting greater inhibition than Ap4A and Ap6A. oup.com
The inhibitory action of some diadenosine polyphosphates is thought to be mediated through competitive antagonism at platelet ADP receptors, specifically the P2Y1 and P2Y12 receptors. oup.comwiley.com For instance, Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) has been shown to inhibit ADP-induced platelet activation by acting as an antagonist at these receptors. wiley.com The dual role of diadenosine polyphosphates, with some promoting and others inhibiting platelet aggregation, highlights their complex modulatory function in hemostasis and thrombosis. oup.comahajournals.org
Interactions with Platelet Purinergic Receptors
This compound (Ap2A) is a naturally occurring adenylic dinucleotide stored within the dense granules of human platelets. nih.govhmdb.ca Upon platelet activation by agonists such as thrombin, Ap2A is released along with pro-aggregatory substances like adenosine diphosphate (ADP). nih.goveuropeanreview.org However, unlike ADP, Ap2A does not induce platelet aggregation itself. Instead, it functions as an endogenous negative modulator, inhibiting platelet aggregation triggered by various physiological agonists, including thrombin, ADP, and collagen. nih.goveuropeanreview.org
Research indicates that the inhibitory action of Ap2A is mediated through its interaction with specific purinergic receptors on the platelet surface. The primary receptor identified for this interaction is the P2Y11 receptor. nih.goveuropeanreview.org Binding of Ap2A to the P2Y11 receptor stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). nih.govresearchgate.net This elevation in cAMP is a key anti-aggregatory signal. Furthermore, this interaction has been shown to stimulate the production of nitric oxide, which is the most significant endogenous anti-aggregant. nih.gov Pre-treatment of platelets with a specific P2Y11 inhibitor was found to completely abolish the cAMP overproduction induced by Ap2A. researchgate.net
The table below summarizes the known interactions of this compound with platelet purinergic receptors and its functional consequences.
Table 1: Interaction of this compound with Platelet Purinergic Receptors
Receptor | Interaction Type | Downstream Effect | Functional Outcome on Platelet |
---|---|---|---|
P2Y11 | Agonist | ↑ intracellular cAMP, ↑ Nitric Oxide production | Inhibition of agonist-induced platelet aggregation nih.goveuropeanreview.org |
P2X1 | Inactive | No significant interaction reported | No direct effect ucl.ac.uk |
| General Agonist-Induced Pathways | Modulator | ↓ Thrombin-induced intracellular Ca²⁺ increase | Inhibition of platelet aggregation nih.gov |
Analytical Methodologies and Research Approaches for Diadenosine Polyphosphates
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of diadenosine polyphosphates, enabling their separation from other nucleotides and cellular components. The choice of chromatographic technique often depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful tool for the separation and quantification of diadenosine polyphosphates. taylorfrancis.comnih.gov Its high resolution and the ability to couple it with various detectors make it a versatile method for analyzing these compounds in biological extracts. taylorfrancis.com
Several studies have utilized HPLC for the simultaneous quantification of various diadenosine polyphosphates, including Ap2A, in different biological matrices such as human platelets, myocardial tissue, and tears. nih.govnih.govahajournals.org The separation is typically achieved on a reversed-phase column, often a C18 column. nih.govnih.gov The retention of these polar molecules on a nonpolar stationary phase is facilitated by the use of ion-pairing agents in the mobile phase. nih.gov
For instance, one method for the analysis of diadenosine polyphosphates in human platelets employed ion-pair reversed-phase perfusion chromatography. nih.gov Another study optimized an HPLC method for adenosine phosphates in bronchial epithelial cells using a C18 column with an isocratic elution of potassium hydrogen phosphate buffer, achieving a short run time of less than 4.5 minutes. nih.gov The detection is commonly performed using UV absorbance at a wavelength of 254 nm or 260 nm, which is characteristic of the adenine base. ahajournals.orgahajournals.org More advanced HPLC systems are coupled with mass spectrometry for enhanced specificity and sensitivity. cuni.cz
A key advantage of HPLC is its ability to separate diadenosine polyphosphates with different numbers of phosphate groups, which is crucial for studying the specific roles of each compound. taylorfrancis.com
Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) is a technique that separates molecules based on their net charge. lcms.cz Given that diadenosine polyphosphates are negatively charged due to their phosphate groups, anion-exchange chromatography is a particularly effective method for their purification and analysis. ahajournals.orgbrennerlab.net The separation is based on the interaction of the negatively charged phosphate groups with a positively charged stationary phase. lcms.cz
This method has been instrumental in the purification of diadenosine polyphosphates from complex biological samples, such as human myocardial tissue and erythrocytes. ahajournals.orgahajournals.org In these studies, anion-exchange chromatography was often used as one of several purification steps, highlighting its utility in complex sample cleanup. ahajournals.orgahajournals.org For example, a tandem system combining boronate affinity chromatography with ion-exchange HPLC has been developed for the rapid and automated resolution and extraction of diadenosine polyphosphates from human plasma. nih.gov
The elution of the bound diadenosine polyphosphates from the column is typically achieved by increasing the ionic strength of the mobile phase, for instance, by using a salt gradient (e.g., NaCl or K2HPO4). ahajournals.org This causes the displacement of the analytes from the stationary phase, with molecules having a lower net charge eluting first. Therefore, diadenosine polyphosphates can be separated based on the number of their phosphate groups.
Size Exclusion Chromatography
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic volume or size in solution. uni-konstanz.de This technique has been employed in the purification of diadenosine polyphosphates from biological extracts. nih.govahajournals.org In SEC, a column is packed with a porous matrix. Larger molecules that are excluded from the pores of the packing material travel a shorter path and elute from the column first, while smaller molecules that can enter the pores have a longer path and elute later.
In the context of diadenosine polyphosphate analysis, SEC is particularly useful as an initial purification step to separate these relatively small molecules from larger macromolecules like proteins. nih.govahajournals.org For instance, in studies on human myocardial tissue, extracts were fractionated by size-exclusion gel chromatography as part of a multi-step purification procedure for diadenosine polyphosphates. nih.govahajournals.org The mobile phase in SEC is typically an aqueous buffer, and the separation is performed under non-denaturing conditions. uni-konstanz.de
Affinity and Reversed-Phase Chromatography
Affinity Chromatography is a highly specific technique that separates molecules based on a reversible interaction between the analyte and a specific ligand immobilized on the chromatographic matrix. brennerlab.net This method has been successfully applied to the purification of diadenosine polyphosphates. nih.govahajournals.org One common approach involves the use of boronate affinity chromatography, which relies on the interaction between the cis-diol groups of the ribose moieties in diadenosine polyphosphates and boronic acid immobilized on the stationary phase. nih.govnih.gov This selective retention allows for the efficient separation of diadenosine polyphosphates from other compounds that lack the cis-diol structure. nih.gov
In some studies, immunoaffinity chromatography has also been utilized, where antibodies specific to a particular diadenosine polyphosphate or a related enzyme are used to isolate the target molecule.
Reversed-Phase Chromatography (RPC) , as mentioned in the HPLC section, is a cornerstone for the analytical separation of diadenosine polyphosphates. This technique utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. nih.govucl.ac.uk The retention of the highly polar diadenosine polyphosphates is achieved by adding an ion-pairing reagent to the mobile phase. nih.gov Reagents such as tetrabutylammonium hydrogensulfate (TBA) or triethylammonium acetate (TEAA) are commonly used. nih.gov TEAA is particularly advantageous as it is volatile and compatible with subsequent mass spectrometric analysis. nih.gov
The separation of different diadenosine polyphosphates in RPC is influenced by the number of phosphate groups, with higher phosphate numbers generally leading to different retention times depending on the specific ion-pairing conditions. The use of monolithic reversed-phase C18 columns has been shown to provide higher sensitivity and resolution for diadenosine polyphosphate analysis compared to conventional packed columns. nih.gov
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation methods like HPLC, it provides a highly sensitive and specific platform for the identification and quantification of diadenosine polyphosphates.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like diadenosine polyphosphates. cuni.cz ESI generates ions directly from a liquid solution, making it seamlessly compatible with liquid chromatography. cuni.cz
In the analysis of diadenosine polyphosphates, HPLC-ESI-MS is a state-of-the-art method. cuni.cznih.gov After separation by HPLC, the eluent is introduced into the ESI source where the diadenosine polyphosphates are ionized, typically by forming negatively charged ions in the negative ion mode due to the phosphate groups. nih.gov These ions are then transferred into the mass analyzer.
The high selectivity of MS allows for the differentiation of diadenosine polyphosphates from other co-eluting compounds, which can be a challenge with UV detection alone. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used for structural elucidation and to enhance the specificity of quantification. In MS/MS, a specific parent ion (e.g., the molecular ion of Ap2A) is selected, fragmented, and the resulting fragment ions are detected. This provides a unique fragmentation pattern that serves as a fingerprint for the compound, increasing the confidence in its identification.
Recent advancements in LC-MS/MS methods have enabled the highly sensitive and rapid quantification of diadenosine polyphosphates in various biological samples, including human plasma. nih.gov
Data Tables
Parameter | Condition | Reference |
---|---|---|
Column | Reversed-phase C18 | nih.govnih.gov |
Mobile Phase | Potassium hydrogen phosphate buffer (isocratic) or a gradient with an ion-pairing reagent (e.g., TEAA) | nih.govnih.gov |
Detection | UV absorbance at 254 nm or 260 nm | ahajournals.orgahajournals.org |
Flow Rate | Typically 0.5 - 1.0 mL/min | ahajournals.org |
Compound | Concentration (nM, mean ± SD) | Reference |
---|---|---|
Ap3A | 192.5 ± 151.0 | nih.gov |
Ap4A | 223.8 ± 172.3 | nih.gov |
Ap5A | 100.2 ± 81.1 | nih.gov |
Ap6A | 32.0 ± 19.6 | nih.gov |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has proven to be a powerful tool for the analysis of diadenosine polyphosphates. This soft ionization technique is particularly well-suited for analyzing non-volatile and thermally labile molecules like ApnAs. In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound, such as 3-hydroxypicolinic acid, which absorbs laser energy. This process allows for the gentle desorption and ionization of the analyte molecules, primarily as singly charged ions ([M+H]+).
Researchers have successfully employed MALDI-Time-of-Flight (TOF) MS to identify various diadenosine polyphosphates in biological samples, including human plasma and myocardial tissue. rutgers.eduscispace.com The high mass accuracy of MALDI-TOF MS enables the confident identification of different ApnAs based on their distinct molecular weights. For instance, studies have reported the detection of Ap3A, Ap4A, Ap5A, and Ap6A with corresponding protonated molecular masses of approximately 757 Da, 837 Da, 917 Da, and 997 Da, respectively. rutgers.eduresearchgate.net The technique's sensitivity allows for the detection of these compounds even at low physiological concentrations.
Table 1: Observed Molecular Masses of Diadenosine Polyphosphates by MALDI-MS
Compound | Observed Molecular Mass ([M+H]⁺) | Source |
Ap3A | 757.0 Da | researchgate.net |
Ap4A | 837.2 Da | scispace.com |
Ap5A | 917.8 Da | scispace.com |
Ap6A | 997.4 Da | scispace.com |
Ap7A | 1077.4 Da | acs.org |
Ap2A | 676.2 Da | researchgate.net |
This table is interactive. Users can sort and filter the data. |
Postsource Decay MALDI Mass Spectrometry
Postsource Decay (PSD) MALDI Mass Spectrometry is an extension of the MALDI-TOF technique that provides valuable structural information through the analysis of fragment ions. In PSD-MALDI-MS, the ions generated in the MALDI source are allowed to fragment in the flight tube after acceleration. The resulting fragment ions are then separated and detected, generating a fragmentation pattern that is characteristic of the parent molecule's structure.
This method has been instrumental in confirming the identity of isolated diadenosine polyphosphates. rutgers.eduresearchgate.net The fragmentation patterns of ApnAs typically show preferential cleavage of the polyphosphate chain, leading to the formation of fragment ions corresponding to mononucleoside polyphosphates (e.g., AMP, ADP, ATP) and the respective nucleosides and bases. researchgate.net By comparing the PSD mass spectra of unknown samples with those of authentic standards, researchers can unequivocally identify the specific diadenosine polyphosphate present. rutgers.eduresearchgate.net These reference spectra serve as a reliable basis for the identification of other dinucleoside polyphosphates. researchgate.net
Tandem Mass Spectrometry
Tandem Mass Spectrometry (MS/MS) offers enhanced selectivity and sensitivity for the quantification of diadenosine polyphosphates, particularly when coupled with liquid chromatography (LC). researchgate.net In an LC-MS/MS setup, the diadenosine polyphosphates are first separated by HPLC and then introduced into the mass spectrometer. The first mass analyzer selects the parent ion of interest, which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions, providing a highly specific analytical signature.
This technique is considered more reliable than older methods like luciferase-based assays for determining the concentration of ApnAs in biological samples. researchgate.net For example, LC-MS/MS has been used to quantify Ap4A and Ap3A concentrations in HEK293T cells, with reported values of 0.9 pmol per 10^6 cells for Ap4A and 0.7 pmol per 10^6 cells for Ap3A. researchgate.net The high sensitivity and specificity of tandem mass spectrometry make it the method of choice for accurate quantification of diadenosine polyphosphates in complex biological matrices. researchgate.netglycoscience.ru
Enzymatic Assays
Enzymatic assays provide a functional approach to the detection and quantification of diadenosine polyphosphates and the enzymes that metabolize them. These assays are often based on the highly specific nature of enzyme-substrate interactions.
Coupled Luminescence Assays (e.g., for Ap3A, Ap4A)
Coupled luminescence assays are a highly sensitive method for quantifying specific diadenosine polyphosphates like Ap3A and Ap4A. odinity.comoup.com These assays typically involve a series of enzymatic reactions that ultimately lead to the production of light, which can be measured with a luminometer.
For the determination of Ap4A, a phosphodiesterase can be used to hydrolyze Ap4A into ATP and AMP. The newly formed ATP then participates in the firefly luciferase-luciferin reaction, which generates a light signal directly proportional to the initial amount of Ap4A. odinity.com This method is capable of detecting sub-picomole quantities of Ap4A. odinity.com Similarly, coupled luminescence assays can be adapted to measure Ap3A levels. These assays are valuable for determining intracellular concentrations of diadenosine polyphosphates in various cell types and under different physiological conditions. oup.com
Assays for Hydrolytic Enzymes
Assays for hydrolytic enzymes are designed to measure the activity of enzymes that break down diadenosine polyphosphates. These assays are crucial for understanding the regulation of ApnA levels in biological systems. One common approach involves using fluorogenic analogs of diadenosine polyphosphates, such as di(1,N6-ethenoadenosine) 5',5"'-P1,Pn-polyphosphates [ε-(ApnA)]. researchgate.net The hydrolysis of these analogs by enzymes like ecto-diadenosine polyphosphate hydrolase can be monitored continuously by measuring the increase in fluorescence. researchgate.net
These assays allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), which characterize the enzyme's affinity for its substrate and its catalytic efficiency. For example, the ecto-enzyme from adrenomedullary endothelial cells has been shown to have Km values of 0.39 µM, 0.42 µM, and 0.37 µM for the hydrolysis of ε-(Ap3A), ε-(Ap4A), and ε-(Ap5A), respectively. researchgate.net Another method for assaying Ap4A hydrolases is based on boronate chromatography, which separates the hydrolysis products (AMP, ADP, ATP) from the substrate. researchgate.netnih.gov
Table 2: Kinetic Parameters of Ecto-Diadenosine Polyphosphate Hydrolase
Substrate | Km (µM) | Vmax (pmol/min/10⁶ cells) |
ε-(Ap3A) | 0.39 ± 0.07 | 26.1 ± 6.8 |
ε-(Ap4A) | 0.42 ± 0.09 | 74.2 ± 16.4 |
ε-(Ap5A) | 0.37 ± 0.05 | 24.4 ± 3.4 |
Data from cultured adrenomedullary endothelial cells. researchgate.net | ||
This table is interactive. Users can sort and filter the data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used for the structural elucidation of molecules in solution. chemicalbook.comglycoscience.ru It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. chemicalbook.com Both ¹H and ³¹P NMR have been extensively used to study the structure and conformation of diadenosine polyphosphates. nih.govnih.gov
³¹P NMR is particularly useful for probing the phosphate backbone of ApnAs. The chemical shifts of the phosphorus nuclei are sensitive to their local electronic environment, allowing for the differentiation of the α, β, and subsequent phosphates in the polyphosphate chain. nih.govaiinmr.com For example, in a study of Ap4A, ³¹P NMR was used to investigate the conformational changes induced by the binding of Mg²⁺ ions. nih.gov The results suggested that Mg²⁺ stabilizes a ring-stacked conformation by interacting with the β-phosphates. nih.gov
Proton Magnetic Resonance (1H NMR) for Conformational Analysis
Proton Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the solution conformation of diadenosine polyphosphates (ApnAs). researchgate.net By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can gain insights into the three-dimensional structure of these molecules in their physiologically relevant state.
Studies using ¹H NMR have revealed that diadenosine polyphosphates, including diadenosine 5',5'''-diphosphate (Ap2A), tend to adopt a folded, base-stacked conformation in aqueous solutions. researchgate.net The chemical shifts of the adenosine proton resonances in ApnAs are shifted upfield compared to their mononucleotide counterparts like ADP and ATP, which is indicative of base stacking. researchgate.net This stacking effect is most pronounced for Ap2A and diadenosine triphosphate (Ap3A). researchgate.net
The analysis of coupling constants of the ribose ring protons supports an anti conformation for the base-ribose ring orientation. researchgate.net Furthermore, ³J(H5'-P) values suggest a preferred gauche H-C-O-P structure. researchgate.net As the number of phosphate groups in the polyphosphate chain increases, the stacking interaction between the adenosine moieties tends to weaken. researchgate.net
The conformation of diadenosine tetraphosphate (Ap4A) has been shown to be influenced by the presence of divalent cations. nih.gov ¹H and ³¹P NMR studies have demonstrated that Mg²⁺ ions stabilize the ring-stacked conformation of Ap4A, likely by interacting with the β-phosphates. nih.gov This is significant as these ions are involved in the synthesis and function of Ap4A. nih.gov
Structure-Activity Relationship Studies via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool in structure-activity relationship (SAR) studies of diadenosine polyphosphates, helping to correlate their conformational features with their biological activities. researchgate.net By systematically varying the structure of ApnAs, such as the length of the polyphosphate chain, and observing the resulting changes in both NMR spectra and biological function, researchers can identify the structural determinants of activity. researchgate.netresearchgate.net
For instance, ¹H NMR studies on a series of ApnAs where the number of phosphate groups ranged from two to six were conducted to analyze their solution conformations and define structure-activity relations, particularly concerning their potent inhibition of ADP-stimulated platelet aggregation. researchgate.net These studies, combined with other techniques, help in the design of novel analogues with specific pharmacological properties. scispace.com
NMR techniques, including ¹H, ¹³C, and ³¹P NMR, along with two-dimensional experiments like COSY, HMQC, HMBC, and NOESY, have been employed to study the conformation of various dinucleoside polyphosphates (NpₙN') at physiological pH. researchgate.net These studies have shown that, in solution, physiologically active dinucleoside polyphosphates are more frequently found in a stacked conformation rather than an extended one. researchgate.net
The data obtained from NMR is often supported by molecular dynamics simulations to provide a more detailed picture of the conformational preferences of these molecules. researchgate.net This combined approach is crucial for designing potent and selective ligands for P2Y receptors, which are targets for diadenosine polyphosphates. scispace.com
Table 1: Key NMR Parameters for Conformational Analysis of Diadenosine Polyphosphates
NMR Parameter | Structural Information Provided | Observed Trends in ApnAs |
Proton (¹H) Chemical Shifts | Indicates the electronic environment of protons, revealing base stacking interactions. | Upfield shift of adenosine proton resonances in ApnAs compared to mononucleotides, suggesting base stacking. researchgate.net |
Ribose Ring Coupling Constants | Provides information on the conformation of the ribose sugar pucker. | Supports an anti conformation of the base-relative to the ribose ring. researchgate.net |
³J(H5'-P) Coupling Constants | Determines the preferred conformation around the C5'-O5' bond. | Suggests a preferred gauche H-C-O-P structure. researchgate.net |
Nuclear Overhauser Effect (NOE) | Identifies protons that are close in space, helping to define the overall 3D structure. | Confirms intramolecular base stacking in aqueous solutions for most studied dinucleotides. researchgate.net |
Gene Expression Profiling (e.g., RNA-Seq) in Response to Altered ApnAs Levels
Gene expression profiling techniques, particularly RNA sequencing (RNA-seq), have been instrumental in understanding the global transcriptional changes that occur in response to altered intracellular levels of diadenosine polyphosphates (ApnAs). plos.org These studies provide insights into the signaling pathways and cellular processes regulated by these molecules.
A notable study utilized RNA-seq to perform a comparative analysis of KBM-7 chronic myelogenous leukemia cells and a knockout derivative (NuKO) where the NUDT2 gene, which encodes an Ap4A hydrolase, was disrupted. plos.org This disruption led to a 175-fold increase in intracellular Ap4A levels. plos.org The RNA-seq analysis identified 6,288 differentially expressed genes, with 980 being up-regulated and 705 down-regulated in the NuKO cells. plos.org
Ingenuity® Pathway Analysis (IPA®) of the differentially expressed genes revealed significant down-regulation of pathways associated with interferon responses, pattern recognition receptors, and inflammation. plos.org Conversely, genes associated with MHC class II antigens were prominently up-regulated. plos.org The analysis also predicted major upstream regulators for the down-regulated genes, including NFκB, STAT1/2, and IRF3/4. plos.org
In another context, studies in mast cells have shown that manipulating Ap4A levels by downregulating the Ap4A hydrolase leads to changes in the expression of target genes for transcription factors like MITF and USF2. nih.gov This provides evidence for Ap4A acting as a second messenger in the regulation of gene expression. nih.gov Furthermore, in Arabidopsis thaliana, the addition of Ap3A or Ap4A was found to increase the expression of genes encoding phenylalanine ammonia-lyase and 4-coumarate:coenzyme A ligase, enzymes involved in stress-response pathways. nih.govresearchgate.net
These findings from gene expression profiling studies highlight the diverse roles of ApnAs in regulating cellular processes, including immune responses, cell growth, and stress adaptation. plos.orgnih.govnih.gov
Table 2: Selected Gene Ontology (GO) Terms and Pathways Affected by Increased Ap4A Levels in KBM-7 NuKO Cells
Direction of Regulation | Affected Pathways/Gene Sets | Key Genes Involved |
Down-regulated | Interferon Signaling | STAT1, STAT2, IRF3, IRF4, DDX58 (RIG-I), IFIH1 (MDA5) plos.org |
Inflammation and Pattern Recognition Receptors | NFκB pathway components plos.org | |
Tryptophan Catabolism | plos.org | |
Tumor Promotion | Genes involved in epithelial-mesenchymal transition, proliferation, invasion, and metastasis plos.org | |
Up-regulated | MHC Class II Antigen Presentation | plos.org |
Pro-apoptotic Genes | plos.org |
Cell-Free Replication Systems for DNA Synthesis Studies
Cell-free replication systems have been crucial in elucidating the direct effects of diadenosine polyphosphates on the process of DNA synthesis. These in vitro systems, which contain the necessary components for DNA replication but are devoid of intact cells, allow for the precise manipulation of experimental conditions and the direct assessment of the impact of specific molecules like ApnAs. nih.govlancs.ac.uk
Using a cell-free system derived from human cells, it was discovered that diadenosine tetraphosphate (Ap4A) significantly inhibits the initiation of DNA replicons. nih.govlancs.ac.uk This inhibitory effect was observed to be dose-dependent, with a maximum inhibition of 70-80% achieved at a concentration of 20 μM Ap4A. nih.gov Importantly, the elongation phase of DNA replication was not affected by Ap4A. nih.govlancs.ac.uk
Further studies within these cell-free systems demonstrated the specificity of this inhibition. Other related dinucleoside polyphosphates, such as Ap3A and diadenosine pentaphosphate (Ap5A), as well as guanosine tetraphosphate (Gp4G) and ADP-ribosylated Ap4A, did not exert the same inhibitory effect on DNA replication initiation. nih.gov This suggests a specific role for Ap4A as a signaling molecule in the DNA damage response, potentially acting to prevent the replication of damaged DNA. nih.gov
In some experimental setups, Ap4A has also been shown to act as a primer for DNA synthesis. In an in vitro system containing purified HeLa cell DNA polymerase alpha and a specific double-stranded DNA template, Ap4A was found to be covalently linked to the beginning of the newly synthesized deoxynucleotide chain. pnas.org
The development of more advanced cell-free systems, such as those that couple DNA replication with gene expression, offers further opportunities to study the complex roles of molecules like ApnAs in a controlled environment. frontlinegenomics.comnih.govbiorxiv.org These systems can help to build more complex artificial cells and provide a platform for studying the evolution of artificial genomic DNA. frontlinegenomics.comnih.gov
Future Directions in Diadenosine Polyphosphate Research
Further Elucidation of Undefined Biological Roles in Diverse Organisms
A primary objective for future research is to clarify the ambiguous and diverse biological functions of diadenosine polyphosphates across different life forms. While their concentrations are known to increase in response to stressors like heat shock and oxidative stress, their exact roles as either bona fide signaling molecules or mere metabolic byproducts are still debated. frontiersin.orgresearchgate.net This is often framed as the "friend or foe" hypothesis: are ApnAs active regulators of stress responses ("friends"), or are they simply the result of cellular damage ("foes")? frontiersin.orgfrontiersin.org
Recent discoveries have opened new avenues for investigation. For instance, the identification of dinucleoside polyphosphates (NpnNs), including ApnAs, as 5' RNA caps in bacteria suggests a novel role in regulating RNA stability and gene expression, particularly under stress conditions. acs.orgcuni.cz Research is needed to understand the scope of this capping phenomenon, the specific RNAs that are targeted, and the functional consequences for the cell.
Furthermore, while the presence of enzymes capable of synthesizing and degrading ApnAs has been confirmed in plants, the actual occurrence and biological function of these nucleotides in plant cells have not yet been definitively reported. nih.gov Future studies will likely focus on detecting these molecules in plant tissues and elucidating their potential roles in plant-specific processes, such as stress responses or development. The ubiquitous nature of ApnAs suggests conserved functions, yet organism-specific roles are also anticipated, representing a rich area for comparative biology. researchgate.netnih.gov
Identification of Novel Molecular Targets and Interacting Proteins
A significant hurdle in understanding ApnA function has been the difficulty in identifying their specific molecular targets. frontiersin.org Without knowing which proteins these molecules bind to, it is challenging to decipher their signaling pathways. Future research will heavily rely on advanced chemical proteomics to uncover the complete interactome of various ApnAs.
Recent studies using photoaffinity-labeling probes for diadenosine triphosphate (Ap₃A) and diadenosine tetraphosphate (Ap₄A) have successfully identified numerous protein interactors. nih.gov These interacting proteins are involved in fundamental cellular processes, including:
Nucleotide and carboxylic acid metabolism
Gene expression
Regulatory processes
Cellular response mechanisms
This approach has revealed that only about half of the identified interactors were previously known to bind nucleotides, highlighting a vast, unexplored network of interactions. nih.gov A key future direction will be to validate these interactions in vivo and determine the functional consequences of ApnA binding to each new target. For example, while Ap₄A is known to bind to proteins like the molecular chaperone GroEL and the DNA polymerase-α complex, the precise regulatory impact of these interactions remains largely unclear. acs.orgplos.org
Protein Target | Interacting ApnA | Potential Function/Pathway | Citation |
---|---|---|---|
Phosphoglycerate Kinase (PGK1) | Ap₃A, Ap₄A | Glycolysis, Nucleotide Metabolism | nih.gov |
L-Lactate Dehydrogenase (LDHA) | Ap₃A, Ap₄A | Carboxylic Acid Metabolism | nih.gov |
Ubiquitin-Activating Enzyme (UBA1) | Ap₃A, Ap₄A | Protein Degradation, Stress Response | nih.gov |
DNA polymerase-α | Ap₄A | DNA Replication | plos.org |
GroEL | Ap₄A | Protein Folding, Stress Response | acs.org |
CFIm25 (NUDT21) | Ap₄A | mRNA 3'-end processing | plos.org |
Development of Advanced and Highly Sensitive Detection Techniques for Intracellular NpnNs
Progress in understanding the roles of dinucleoside polyphosphates (NpnNs) is intrinsically linked to the ability to accurately measure their intracellular concentrations, which can be in the low nano- to micromolar range. diva-portal.org A continuing research goal is the development of more advanced and highly sensitive detection methods.
Historically, techniques like thin-layer chromatography (TLC) and luciferase-based assays were used. cuni.cz However, these methods often suffer from limitations such as low sensitivity and the potential for overlapping signals, leading to imprecise measurements. cuni.cz High-Performance Liquid Chromatography (HPLC) offered an improvement for separation and quantification but can still lack the sensitivity needed to detect very low concentrations of these molecules. cuni.cz
The current gold standard is shifting towards mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS). cuni.czresearchgate.net This technique provides high precision and sensitivity, allowing for the accurate identification and quantification of different NpnN species, including their methylated forms, even at very low levels. frontiersin.orgcuni.cz LC-MS was crucial in the discovery of NpnN-capped RNA. cuni.czresearchgate.net
Future developments will likely focus on:
Increasing throughput: Allowing for the analysis of more samples to study dynamic changes in NpnN levels over time or in response to various stimuli.
Improving spatial resolution: Developing methods, potentially adapting imaging mass spectrometry, to visualize the subcellular localization of NpnNs.
Single-cell analysis: Creating techniques sensitive enough to quantify NpnN levels within individual cells, which would be a significant leap from current methods that rely on extracts from large cell populations. nih.gov
Technique | Principle | Advantages | Limitations | Citation |
---|---|---|---|---|
Luciferase Assay | Enzymatic hydrolysis of Ap₄A to ATP, which is then detected by luciferase-produced light. | Relatively simple. | Indirect, requires prior separation, can be imprecise. | cuni.cz |
High-Performance Liquid Chromatography (HPLC) | Separates NpnNs based on column affinity, quantifies by UV absorbance. | Good for separation and quantification. | Limited sensitivity for low concentrations, overlapping signals can occur. | cuni.cz |
Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates NpnNs via LC, identifies and quantifies by mass-to-charge ratio. | Highly sensitive and specific, can identify modified forms. | Requires specialized equipment and expertise. | cuni.czresearchgate.net |
Comprehensive Mapping of Regulatory Networks involving ApnAs
Beyond identifying individual targets, a major future goal is to map the comprehensive regulatory networks in which ApnAs operate. This involves understanding how changes in ApnA levels, triggered by specific stresses or signals, propagate through the cell to orchestrate a coordinated response. This research aims to place ApnAs within established signaling pathways and uncover novel ones. frontiersin.orgfrontiersin.org
Evidence suggests that ApnAs are involved in a wide variety of physiological effects, acting as intracellular signaling molecules in processes like cell proliferation and stress responses. researchgate.net For example, a 175-fold increase in intracellular Ap₄A in a human cell line led to the differential expression of over 6,000 genes, affecting pathways related to the immune response, cancer promotion, and apoptosis. plos.org This indicates that Ap₄A can act as a potent transcriptional regulator, but the upstream sensors and downstream effectors that constitute this network are still poorly defined. plos.org
Future work will involve systems biology approaches, combining proteomics data (from target identification) with transcriptomics and metabolomics to build integrated models of ApnA-mediated regulation. nih.gov Key questions to be addressed include:
How is the synthesis and degradation of specific ApnAs regulated to control their concentration?
Do different ApnAs (e.g., Ap₃A vs. Ap₄A) have distinct or overlapping regulatory networks?
How do ApnA networks intersect with other major signaling pathways, such as those involving protein kinases or second messengers like cAMP?
Detailed Mechanistic Insights into Enzyme-Mediated Synthesis and Degradation
The cellular concentration of ApnAs is tightly controlled by a balance between their synthesis and degradation by various enzymes. frontiersin.org A deep understanding of the mechanisms of these enzymes is critical for understanding how ApnA levels are regulated. Future research will focus on detailed structural and kinetic analyses of these key metabolic players.
Synthesis: ApnAs are synthesized by a surprisingly diverse range of enzymes, often as a side reaction to their primary catalytic function. This degenerate synthesis mechanism ensures a rapid accumulation of ApnAs in response to stress. frontiersin.orgfrontiersin.org Key synthesizing enzymes include:
Aminoacyl-tRNA Synthetases (aaRSs): Certain aaRSs, particularly under stress conditions, can synthesize ApnAs. frontiersin.orgzymedi.com
DNA and RNA Ligases: These enzymes can produce ApnAs as part of their reaction mechanism involving an enzyme-AMP intermediate. frontiersin.org
Ubiquitin-Activating Enzymes (E1s): The E1 enzymes for ubiquitin and ubiquitin-like proteins can synthesize Ap₄A via an adenylated intermediate. frontiersin.orgfrontiersin.org
Degradation: To prevent accumulation to toxic levels and to terminate their signals, ApnAs are efficiently hydrolyzed. frontiersin.org The primary enzymes responsible are hydrolases, many belonging to the Nudix (Nucleoside diphosphate linked to moiety X) family, which can cleave the polyphosphate chain either symmetrically or asymmetrically. frontiersin.orgnih.gov For example, the E. coli enzyme ApaH hydrolyzes Ap₄A symmetrically to produce two molecules of ADP. frontiersin.org
Future research in this area will use techniques like X-ray crystallography and cryo-electron microscopy to solve the structures of these enzymes in complex with ApnA substrates or analogs. nih.govnih.gov This structural information, combined with kinetic studies and site-directed mutagenesis, will provide detailed mechanistic insights into substrate specificity, catalytic action, and regulation, potentially enabling the design of specific inhibitors to modulate ApnA levels for therapeutic purposes. plos.orgnih.gov
Process | Enzyme/Enzyme Family | Example | Typical Substrate/Product | Citation |
---|---|---|---|---|
Synthesis | Aminoacyl-tRNA Synthetases | Lysyl-tRNA Synthetase (LysU) | ATP → Ap₄A/Ap₅A | frontiersin.org |
Ubiquitin-Activating Enzymes | UBA1 | ATP → Ap₄A | frontiersin.orgfrontiersin.org | |
DNA Ligases | T4 DNA Ligase | ATP → Ap₄A | frontiersin.org | |
Degradation | Nudix Hydrolases (symmetrical) | ApaH (E. coli) | Ap₄A → 2 ADP | frontiersin.org |
Nudix Hydrolases (asymmetrical) | NUDT2 (Human) | Ap₄A → ATP + AMP | plos.org |
Q & A
Q. Why do some studies report Ap4A as a "pleiotypic activator" while others classify it as a stress-responsive alarmone?
- Answer : This dichotomy arises from concentration-dependent effects. At physiological levels (0.05–5 µM), Ap4A promotes proliferation via FHIT signaling. Under stress (e.g., ATP depletion), elevated Ap4A (>10 µM) activates apoptosis through P2X7 receptor pathways. Dual-parameter assays (e.g., ATP/Ap4A ratio monitoring) clarify these roles .
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